2-Cyano-3,3-diphenylacrylic Acid-d10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H11NO2 |
|---|---|
Molecular Weight |
259.32 g/mol |
IUPAC Name |
2-cyano-3,3-bis(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H11NO2/c17-11-14(16(18)19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,(H,18,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
VSXIZXFGQGKZQG-LHNTUAQVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyano-3,3-diphenylacrylic Acid-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Cyano-3,3-diphenylacrylic Acid-d10, a deuterated analog of a known UV absorber and a metabolite of Octocrylene (B1203250). This document details the synthetic methodology, provides expected analytical data, and illustrates relevant biological and mechanistic pathways.
Synthesis of this compound
The synthesis of this compound is proposed via a two-step process commencing with a Knoevenagel condensation, followed by ester hydrolysis. The key starting material for introducing the deuterium (B1214612) labels is benzophenone-d10.
Experimental Protocol: Step 1 - Knoevenagel Condensation
Reaction: Synthesis of Ethyl 2-cyano-3,3-di(phenyl-d5)acrylate
This procedure is adapted from established Knoevenagel condensation protocols for the synthesis of the non-deuterated ethyl 2-cyano-3,3-diphenylacrylate.[1]
-
Materials:
-
Benzophenone-d10 (1 equivalent)
-
Ethyl cyanoacetate (B8463686) (1 equivalent)
-
Piperidine (B6355638) (0.1 equivalents)
-
Toluene (solvent)
-
Molecular sieves (4Å)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzophenone-d10, ethyl cyanoacetate, and toluene.
-
Add molecular sieves to the mixture to remove water generated during the reaction.
-
Add piperidine to the reaction mixture as a basic catalyst.
-
Heat the mixture to reflux (approximately 110°C) and stir for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the molecular sieves and wash with toluene.
-
Wash the organic phase sequentially with 1M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield ethyl 2-cyano-3,3-di(phenyl-d5)acrylate.
-
Experimental Protocol: Step 2 - Ester Hydrolysis
Reaction: Synthesis of 2-Cyano-3,3-di(phenyl-d5)acrylic Acid
This procedure is based on standard methods for the saponification of esters.[2][3][4]
-
Materials:
-
Ethyl 2-cyano-3,3-di(phenyl-d5)acrylate (1 equivalent)
-
Sodium hydroxide (B78521) (2 equivalents)
-
Ethanol (B145695)/water mixture (solvent)
-
Hydrochloric acid (to acidify)
-
-
Procedure:
-
Dissolve the ethyl 2-cyano-3,3-di(phenyl-d5)acrylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 2 with hydrochloric acid, which will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Characterization of this compound
The characterization of the final product would be carried out using standard analytical techniques. The expected data, based on the known values for the non-deuterated analog and the principles of spectroscopy for deuterated compounds, are summarized below.
Data Presentation
| Analytical Technique | Expected Data | Notes |
| 1H NMR | Absence of signals in the aromatic region (δ 7.2-7.5 ppm). A signal for the carboxylic acid proton would be present (variable, broad singlet). | The ten protons on the phenyl rings are replaced by deuterium, hence their signals will be absent in the 1H NMR spectrum.[5] |
| 2H NMR | A multiplet in the aromatic region (δ 7.2-7.5 ppm). | This technique directly observes the deuterium nuclei, confirming their incorporation into the aromatic rings.[5] |
| 13C NMR | Aromatic carbon signals will appear as multiplets with attenuated intensity due to C-D coupling. The chemical shifts will be very similar to the non-deuterated compound. | The one-bond C-D coupling will split the signals of the deuterated carbons. |
| Mass Spectrometry (MS) | Expected [M-H]- of 258.13 g/mol . | The molecular weight is increased by 10 Da compared to the non-deuterated compound (249.26 g/mol ) due to the ten deuterium atoms. |
| Infrared (IR) Spectroscopy | C-D stretching vibrations around 2200-2300 cm-1. Aromatic C-H stretching vibrations (around 3000-3100 cm-1) will be absent or significantly reduced. The characteristic C=O and C≡N stretches will be present. | The C-D bond is weaker and has a lower vibrational frequency than the C-H bond.[6][7] |
Mandatory Visualizations
Synthesis Workflow
Caption: A two-step synthesis of the target molecule.
Metabolic Pathway of the Parent Compound
The non-deuterated parent compound, 2-Cyano-3,3-diphenylacrylic acid, is a known metabolite of the sunscreen agent Octocrylene. The metabolic pathway primarily involves the hydrolysis of the ester group of Octocrylene.[8][9]
Caption: In vivo hydrolysis of Octocrylene.
Mechanism of Action as a UV Absorber
The parent compound and its derivatives are effective UV absorbers. Their mechanism of action involves the absorption of high-energy UV radiation and its dissipation as harmless thermal energy. This process is facilitated by the conjugated π-electron system of the molecule.[10][11][12][13][14]
Caption: Photochemical process of UV absorption.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 6. ERIC - EJ322736 - Infrared Spectroscopy of Deuterated Compounds., Journal of Chemical Education, 1985 [eric.ed.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Urinary metabolites of the UV filter octocrylene in humans as biomarkers of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. additivesforpolymer.com [additivesforpolymer.com]
- 11. dishengchemchina.com [dishengchemchina.com]
- 12. unisunchem.com [unisunchem.com]
- 13. How do UV absorbers work ? - Raytop Chemical [raytopoba.com]
- 14. What is the principle of UV absorbers? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Technical Guide: Certificate of Analysis for 2-Cyano-3,3-diphenylacrylic Acid-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of 2-Cyano-3,3-diphenylacrylic Acid-d10, a deuterated analog of a primary metabolite of the sunscreen agent Octocrylene. The data presented herein is a synthesis of information gathered from various suppliers and analytical data sources.
Compound Identification and Specifications
This compound is the deuterium-labeled form of 2-Cyano-3,3-diphenylacrylic acid.[1][2] The incorporation of deuterium (B1214612) atoms provides a valuable tool for metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based analyses.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 3,3-Diphenyl-2-cyanoacrylic Acid-d10 |
| CAS Number | 2196203-34-4[3][4] |
| Molecular Formula | C₁₆HD₁₀NO₂[3] |
| Molecular Weight | 259.33 g/mol [3] |
| Unlabeled CAS Number | 10380-41-3[3][5] |
Physicochemical Properties
The following table summarizes the typical physicochemical properties of this compound.
| Property | Value |
| Appearance | Solid, white to off-white powder[5] |
| Purity (unlabeled) | ≥95% (as determined by HPLC)[5] |
| Storage Conditions | Store at -20°C or -80°C, keep tightly closed and dry.[2] |
| Solubility | Soluble in DMSO and Methanol. |
Analytical Methodologies
The following sections detail the experimental protocols that are typically employed to assess the quality and purity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the chemical purity of the compound by separating it from any potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 mm x 150 mm, 3.5 µm)[6]
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
Procedure:
-
A standard solution of the test compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
The HPLC system is equilibrated with the initial mobile phase conditions.
-
A specific volume of the sample solution is injected onto the column.
-
The gradient is run to elute the compound and any impurities.
-
Detection is performed using a UV detector at a wavelength determined by the UV spectrum of the compound.
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
Objective: To confirm the molecular weight of the compound and determine the level of deuterium incorporation.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to an electrospray ionization (ESI) source.
Procedure:
-
A dilute solution of the sample is infused directly into the mass spectrometer or introduced via an LC system.
-
The sample is ionized using ESI in either positive or negative ion mode.
-
The mass-to-charge ratio (m/z) of the molecular ions is measured.
-
The isotopic distribution is analyzed to confirm the presence and enrichment of the deuterium atoms. The expected molecular weight for the deuterated compound is approximately 259.33 Da.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of the compound and the positions of deuterium labeling.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
A sample of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H NMR and ¹³C NMR spectra are acquired.
-
In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling.
-
The remaining signals in both ¹H and ¹³C NMR spectra should be consistent with the non-deuterated parts of the molecular structure.
Workflow and Data Analysis Visualization
The following diagrams illustrate the logical workflow of the analytical process and the relationship between the different analytical techniques.
Caption: General workflow for the analysis of this compound.
Caption: Relationship between analytical methods and their corresponding outputs.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Octocrylene | CAS 6197-30-4 | LGC Standards [lgcstandards.com]
- 5. 2-Cyano-3,3-diphenylacrylic acid ≥95% | 10380-41-3 [sigmaaldrich.com]
- 6. 2-Cyano-3,3-diphenyl-2-propenoic acid | C16H11NO2 | CID 9837816 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 2-Cyano-3,3-diphenylacrylic Acid-d10 for the Research Community
This technical guide provides an in-depth overview of 2-Cyano-3,3-diphenylacrylic Acid-d10, a deuterated derivative of a key metabolite of the widely used UV filter, Octocrylene. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a consolidated resource on its commercial availability, physicochemical properties, and relevant biological pathways.
Commercial Availability
This compound is a specialized chemical primarily used in research settings, particularly in pharmacokinetic and metabolism studies. Its deuterated nature makes it an ideal internal standard for quantitative analysis of its non-deuterated counterpart, 2-Cyano-3,3-diphenylacrylic acid (CDA), in biological matrices. Below is a summary of known commercial suppliers.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Code | CAS Number | Molecular Formula | Purity |
| Toronto Research Chemicals | TRC-C718361 | 2196203-34-4 | C₁₆HD₁₀NO₂ | Not Specified |
| InvivoChem | Not Specified | 2196203-34-4 | C₁₆HD₁₀NO₂ | ≥98%[1] |
Physicochemical Data
While specific data for the deuterated form is limited, the properties of the non-deuterated 2-Cyano-3,3-diphenylacrylic acid (CDA) and its common precursor, Octocrylene, provide valuable context.
Table 2: Physicochemical Properties of 2-Cyano-3,3-diphenylacrylic Acid and Related Compounds
| Property | 2-Cyano-3,3-diphenylacrylic Acid | Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate) |
| Molecular Formula | C₁₆H₁₁NO₂ | C₂₄H₂₇NO₂ |
| Molecular Weight | 249.26 g/mol | 361.48 g/mol |
| Appearance | White to off-white solid | Viscous liquid |
| Melting Point | Not Specified | -10 °C |
| Boiling Point | Not Specified | 218 °C at 1.5 mmHg |
| Solubility | Soluble in DMSO, water-soluble metabolite | Soluble in organic solvents like acetone, ethyl acetate, and ethanol |
| Purity (Typical) | ≥95% | 97% |
Metabolic Pathway
2-Cyano-3,3-diphenylacrylic acid is the primary metabolite of Octocrylene, a common ingredient in sunscreens and other personal care products. The metabolic conversion of Octocrylene in the human body is a critical area of study in toxicology and pharmacology. The primary metabolic pathway involves the hydrolysis of the ester bond of Octocrylene to form CDA. Further metabolism can occur through oxidation of the side chain.
The following diagram illustrates the metabolic conversion of Octocrylene to its major metabolites, including 2-Cyano-3,3-diphenylacrylic acid.
Caption: Metabolic pathway of Octocrylene to its primary metabolites.
Experimental Protocols
The synthesis of 2-Cyano-3,3-diphenylacrylic acid and its derivatives is a key process for obtaining standards for research. While a specific protocol for the deuterated version is not publicly available, the synthesis of the non-deuterated form typically proceeds via a Knoevenagel condensation.
Synthesis of 2-Cyano-3,3-diphenylacrylic Acid (General Method)
A common method for the synthesis of 2-Cyano-3,3-diphenylacrylic acid involves the hydrolysis of its corresponding ester, which is often synthesized via a Knoevenagel condensation reaction between a ketone and a compound with an active methylene (B1212753) group.
Reaction Scheme:
Caption: General two-step synthesis of 2-Cyano-3,3-diphenylacrylic Acid.
Detailed Protocol for Hydrolysis of Ethyl 2-cyano-3,3-diphenylacrylate:
-
A methanolic solution of sodium hydroxide (B78521) (2.88 mmol) is added to a solution of ethyl 2-cyano-3,3-diphenylacrylate (1.44 mmol) in a mixture of dichloromethane (B109758) and methanol (B129727) (9:1 v/v).[2]
-
The reaction mixture is stirred for approximately 1.5 hours, monitoring for the consumption of the starting material.[2]
-
Following the completion of the reaction, the solvent is removed under vacuum.[2]
-
Water is added to the dried residue, and the resulting solution is extracted with diethyl ether to remove any unreacted starting material.[2]
-
The aqueous layer is then cooled and acidified with dilute hydrochloric acid to a pH of 2-3.[2]
-
The precipitated solid, 2-Cyano-3,3-diphenylacrylic acid, is collected by filtration and purified.[2]
Conclusion
This compound is an essential tool for researchers studying the metabolism and toxicokinetics of Octocrylene. This guide provides a summary of its commercial availability, relevant physicochemical data, and the metabolic pathway leading to its formation. The provided experimental protocol for its non-deuterated analog offers a foundational method for its synthesis in a laboratory setting. As research into the environmental and health impacts of sunscreen ingredients continues, the availability and understanding of such deuterated standards will remain of high importance.
References
The Metabolic Fate of Octocrylene: A Technical Guide to the Formation of 2-cyano-3,3-diphenylacrylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octocrylene (B1203250) (OC), a widely utilized organic UV filter in sunscreen and personal care products, undergoes metabolic transformation within the human body, leading to the formation of several metabolites. This technical guide provides an in-depth examination of the metabolism of octocrylene, with a primary focus on its major metabolite, 2-cyano-3,3-diphenylacrylic acid (CPAA). We will synthesize findings from key in vivo and in vitro studies, present quantitative data in a structured format, detail relevant experimental protocols, and visualize the metabolic pathways and experimental workflows. Understanding the metabolic fate of octocrylene is crucial for a comprehensive assessment of its safety and potential systemic effects.
Introduction
Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate) is a core ingredient in many commercially available sunscreens, valued for its ability to absorb UVB and short-wave UVA radiation and to stabilize other UV filters like avobenzone.[1][2] While its primary function is topical, studies have demonstrated that octocrylene can be systemically absorbed following dermal application.[3][4] This systemic exposure necessitates a thorough understanding of its metabolic pathways. The primary metabolic route for octocrylene involves hydrolysis of its ester bond, yielding the major metabolite 2-cyano-3,3-diphenylacrylic acid (CPAA).[3][5] This guide will explore the key studies that have elucidated this metabolic process.
It is also important to distinguish the metabolic conversion of octocrylene to CPAA from its degradation to benzophenone (B1666685). Several studies have shown that octocrylene can degrade to benzophenone over time in product formulations, a compound with its own toxicological profile.[4][6][7][8] This guide, however, will focus specifically on the biological metabolism of octocrylene to CPAA.
In Vivo Metabolism of Octocrylene
Human studies have been instrumental in characterizing the metabolism of octocrylene. A key study involving oral administration of octocrylene to human volunteers identified CPAA as the major urinary metabolite, accounting for a significant portion of the administered dose.[3][5][9]
Quantitative Analysis of Octocrylene Metabolites
The following table summarizes the quantitative data from a human study involving a single oral dose of approximately 5 mg of octocrylene.[3][5]
| Metabolite | Abbreviation | Percentage of Oral Dose Excreted in Urine (Mean, Range) | Peak Urinary Concentration Time (Post-dose) | Elimination Half-lives (1st phase; 2nd phase) |
| 2-cyano-3,3-diphenylacrylic acid | CPAA | 45% (40-50%) | 3.2 - 4.2 hours | 5.7 hours; 16 hours |
| 2-ethyl-5-hydroxyhexyl 2-cyano-3,3-diphenyl acrylate | 5OH-OC | 0.008% (0.005-0.011%) | 3.2 - 4.2 hours | 1.3 hours; 6.4 hours |
| 2-(carboxymethyl)butyl 2-cyano-3,3-diphenyl acrylate | DOCCA | 0.13% (0.11-0.16%) | 3.2 - 4.2 hours | 3.0 hours; 16 hours |
Data sourced from Bury et al. (2019).[3][5]
Following dermal application of a sunscreen containing octocrylene, the same metabolites were detected in urine, but at much lower concentrations and with delayed elimination kinetics.[3][10] Plasma concentrations of octocrylene and CPAA have also been quantified after dermal application, with CPAA reaching significantly higher levels than the parent compound.[10]
Metabolic Pathway of Octocrylene to CPAA
The metabolism of octocrylene is believed to proceed primarily through hydrolysis by esterase enzymes, alongside oxidation and conjugation.[11] The formation of CPAA is a direct result of the hydrolysis of the ester linkage in the octocrylene molecule. Other minor metabolites, such as 5OH-OC and DOCCA, are products of side-chain oxidation.[3][5]
Experimental Protocols
A reproducible and accurate understanding of octocrylene metabolism relies on robust analytical methodologies. The following sections detail the key experimental protocols used in the cited studies.
Human Oral Dosage Study
-
Study Design: Three male volunteers were administered a single oral dose of approximately 5 mg of octocrylene.[3][5] Urine samples were collected at specified intervals.
-
Sample Preparation: Urine samples were incubated with β-glucuronidase to deconjugate phase II metabolites.[12]
-
Analytical Method: Quantification of octocrylene metabolites was performed using stable isotope dilution analysis with liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-MS/MS).[3][5][12] For enhanced sample cleanup and analyte enrichment, online turbulent flow chromatography was employed.[12]
Dermal Application Study
-
Study Design: Healthy volunteers applied a commercial sunscreen formulation containing octocrylene.[10] Plasma and urine samples were collected over a period of time.
-
Sample Analysis: Plasma and urine samples were analyzed for octocrylene and CPAA using different liquid chromatography-electrospray ionization-tandem mass spectrometric procedures.[10]
Signaling Pathways and Further Research
While the primary metabolic pathway of octocrylene to CPAA is well-characterized, the broader biological implications of systemic exposure to these compounds are still under investigation. Some in vitro studies have suggested that octocrylene may interact with nuclear receptors such as PPARγ and exhibit endocrine-disrupting potential.[13][14] Further research is needed to fully understand the potential for octocrylene and its metabolites, including CPAA, to modulate signaling pathways and to assess any long-term health effects of chronic, low-level exposure.
Conclusion
The metabolism of octocrylene to its major metabolite, 2-cyano-3,3-diphenylacrylic acid, is a significant pathway following systemic absorption. Quantitative in vivo studies have provided valuable data on the extent and kinetics of this conversion. The detailed experimental protocols outlined in this guide provide a foundation for future research in this area. For researchers, scientists, and drug development professionals, a comprehensive understanding of the metabolic fate of octocrylene is essential for the continued safety assessment of this widely used UV filter. Further investigation into the potential biological activities of both the parent compound and its metabolites is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Ethylhexyl 2-cyano-3,3-diphenylacrylate 97 6197-30-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzophenone Accumulates over Time from the Degradation of Octocrylene in Commercial Sunscreen Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary metabolites of the UV filter octocrylene in humans as biomarkers of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spflist.com [spflist.com]
- 7. stream2sea.com [stream2sea.com]
- 8. premiumbeautynews.com [premiumbeautynews.com]
- 9. Urinary metabolites of the UV filter octocrylene in humans as biomarkers of exposure (2019) | Daniel Bury | 27 Citations [scispace.com]
- 10. Systemic availability of lipophilic organic UV filters through dermal sunscreen exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. Determination of Urinary Metabolites of the Emerging UV Filter Octocrylene by Online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. academic.oup.com [academic.oup.com]
The Role of 2-Cyano-3,3-diphenylacrylic Acid-d10 in Assessing Octocrylene Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octocrylene (B1203250) (OC) is an organic ultraviolet (UV) filter extensively used in sunscreens and other personal care products to protect against sun damage.[1][2][3] With the increasing use of these products, there is a growing interest in understanding the extent of human exposure to octocrylene and its potential health implications. Human biomonitoring, the assessment of chemicals or their metabolites in human tissues and fluids, offers a direct measure of internal exposure. This technical guide focuses on 2-Cyano-3,3-diphenylacrylic acid (CPAA), the primary metabolite of octocrylene, and the critical role of its deuterated form, 2-Cyano-3,3-diphenylacrylic Acid-d10 (CPAA-d10), in the accurate quantification of octocrylene exposure.
Metabolic Pathway of Octocrylene
Following dermal absorption or unintentional ingestion, octocrylene undergoes metabolism in the human body. The primary metabolic pathway is ester hydrolysis, which cleaves the 2-ethylhexyl ester group from the parent octocrylene molecule, yielding 2-Cyano-3,3-diphenylacrylic acid (CPAA).[4][5] CPAA is a more water-soluble compound than octocrylene, facilitating its excretion through the kidneys.[6][7] Studies have shown that CPAA is the major urinary metabolite, accounting for approximately 45% of the administered octocrylene dose after oral exposure.[4][5][8]
Besides ester hydrolysis, minor metabolic pathways involving oxidation of the 2-ethylhexyl side chain have been identified, leading to the formation of other metabolites such as 2-ethyl-5-hydroxyhexyl 2-cyano-3,3-diphenyl acrylate (B77674) (5OH-OC) and 2-(carboxymethyl)butyl 2-cyano-3,3-diphenyl acrylate (dinor OC carboxylic acid; DOCCA).[4][5] However, due to its abundance, CPAA is considered the most sensitive and specific biomarker for assessing octocrylene exposure.[9][10]
Experimental Protocols for Biomarker Analysis
The accurate quantification of CPAA in biological matrices such as urine and plasma is crucial for human biomonitoring studies. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), often coupled with an online solid-phase extraction (SPE) for sample cleanup and analyte enrichment.[1][2][11] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Sample Preparation (Urine)
-
Enzymatic Hydrolysis: Urine samples are typically treated with β-glucuronidase to cleave any potential glucuronide conjugates of CPAA, ensuring the measurement of the total metabolite concentration.[1][2]
-
Fortification: An internal standard solution, containing a known concentration of this compound, is added to each sample.
-
Dilution and Centrifugation: Samples are diluted with a suitable buffer and centrifuged to precipitate any solid material.
Instrumental Analysis: Online-SPE-LC-MS/MS
The prepared samples are then analyzed using an online-SPE-LC-MS/MS system.
-
Online Solid-Phase Extraction (SPE): The sample is first loaded onto an SPE column. This step serves to remove interfering matrix components and concentrate the analytes of interest.
-
Chromatographic Separation: The analytes are then eluted from the SPE column and transferred to a liquid chromatography (LC) column for separation from other remaining compounds.
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both CPAA and the internal standard (CPAA-d10).
Quantitative Data on Octocrylene Exposure
Numerous studies have quantified the levels of CPAA in human populations, providing valuable insights into the extent of octocrylene exposure. The data presented below summarizes key findings from various biomonitoring studies.
Method Validation Parameters
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) in Urine | 0.5 µg/L | [12] |
| Limit of Quantification (LOQ) in Urine | 0.23 µg/g creatinine | [13] |
| Mean Relative Recoveries | 94% - 106% | [11] |
Concentrations of CPAA in Human Biological Samples
| Sample Matrix | Population | Concentration Range | Reference |
| Urine | General Population (n=35) | Detected in 91% of samples | [1][2] |
| Urine | German Environmental Specimen Bank (1996) | [9][10] | |
| Urine | German Environmental Specimen Bank (2016) | Median: 4.79 µg/L (100% >LOQ) | [10] |
| Urine | German Environmental Specimen Bank (2020) | Median: 3.12 µg/L (97% >LOQ) | [8][9][10] |
| Plasma | Volunteers after sunscreen application | Up to 1352 µg/L | [13] |
| Urine | Volunteers after sunscreen application | Up to 5207 µg/g creatinine | [13] |
Toxicokinetic Parameters of CPAA
| Parameter | Value | Reference |
| Peak Urinary Concentration after Oral Dose | 3.2 - 4.2 hours | [4][5] |
| Elimination Half-Life (Biphasic) | 1st phase: 5.7 h; 2nd phase: 16 h | [4][5] |
| Percentage Excreted in 24h | ~77% | [4][5] |
| Peak Plasma Concentration after Dermal Application | ~14.5 hours | [13] |
| Elimination Half-Life after Dermal Application | 1.5 - 2 days | [13] |
Conclusion
2-Cyano-3,3-diphenylacrylic acid (CPAA) has been firmly established as a reliable and sensitive biomarker for assessing human exposure to the UV filter octocrylene. The development of robust analytical methods, particularly online-SPE-LC-MS/MS with stable isotope dilution using this compound, has enabled the accurate quantification of CPAA in large-scale biomonitoring studies. The data generated from these studies indicate a widespread and increasing exposure to octocrylene in the general population over the past few decades. Continued monitoring of CPAA levels is essential for understanding exposure trends and informing risk assessments related to octocrylene-containing products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of Urinary Metabolites of the Emerging UV Filter Octocrylene by Online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OCTOCRYLENE - Ataman Kimya [atamanchemicals.com]
- 4. Urinary metabolites of the UV filter octocrylene in humans as biomarkers of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepdyve.com [deepdyve.com]
- 6. 2-Cyano-3,3-diphenylacrylic acid ≥95% | 10380-41-3 [sigmaaldrich.com]
- 7. 2-Cyano-3,3-diphenylacrylic acid ≥95% | 10380-41-3 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
Solubility Profile of 2-Cyano-3,3-diphenylacrylic Acid-d10 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Cyano-3,3-diphenylacrylic Acid-d10. Due to the limited availability of specific quantitative solubility data for this deuterated compound, this guide presents qualitative solubility information based on existing literature for the non-deuterated analog and related cinnamic acid derivatives. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility in various organic solvents.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations. The principle of "like dissolves like" is a fundamental concept, suggesting that compounds with similar polarities are more likely to be soluble in one another. 2-Cyano-3,3-diphenylacrylic acid, being a derivative of cinnamic acid, possesses both polar (carboxylic acid) and non-polar (diphenyl groups) moieties, leading to a varied solubility profile in different organic solvents. Factors such as temperature and the specific nature of the solvent play a significant role in its dissolution. For instance, carboxylic acids generally exhibit increased solubility in polar organic solvents capable of hydrogen bonding.
Qualitative Solubility Data
| Solvent | Chemical Class | Expected Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble |
| Dimethylformamide (DMF) | Amide | Soluble |
| Ethanol | Alcohol | Soluble |
| Methanol | Alcohol | Soluble |
| Acetone | Ketone | Soluble |
| Ethyl Acetate | Ester | Soluble |
| Acetonitrile | Nitrile | Moderately Soluble |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Moderately Soluble |
| Diethyl Ether | Ether | Slightly Soluble |
| Hexane | Alkane | Poorly Soluble |
Note: This table is a predictive summary based on the solubility of structurally similar compounds. Experimental verification is highly recommended.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following detailed experimental protocol, based on the widely accepted shake-flask method followed by concentration analysis, is provided.
Objective:
To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (HPLC grade or equivalent)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled incubator or water bath
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent. b. Add a known volume of the selected organic solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25 °C). e. Shake the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.
-
Separation of Undissolved Solid: a. After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Attach a 0.22 µm syringe filter to the syringe and filter the supernatant into a clean vial to remove any remaining undissolved microparticles.
-
Quantification of Dissolved Compound: a. Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. b. Calibration Curve: i. Using UV-Vis Spectroscopy: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the compound. Plot a calibration curve of absorbance versus concentration. ii. Using HPLC: Inject a fixed volume of each standard solution into the HPLC system. Plot a calibration curve of peak area versus concentration. c. Sample Analysis: i. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. ii. Analyze the diluted sample using the same UV-Vis or HPLC method used for the standards. d. Calculation of Solubility: i. Determine the concentration of the diluted sample from the calibration curve. ii. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature (e.g., in mg/mL or mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
Methodological & Application
Application Notes and Protocols for the Use of 2-Cyano-3,3-diphenylacrylic Acid-d10 as an Internal Standard in LC-MS
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of 2-Cyano-3,3-diphenylacrylic Acid-d10 (CDAA-d10) as an internal standard in the quantitative analysis of its non-labeled counterpart, 2-Cyano-3,3-diphenylacrylic Acid (CDAA), using Liquid Chromatography-Mass Spectrometry (LC-MS). CDAA is the primary metabolite of the widely used sunscreen agent, Octocrylene. Monitoring its concentration in biological matrices such as urine and plasma is crucial for pharmacokinetic and toxicokinetic studies, as well as for assessing human exposure to Octocrylene. The use of a stable isotope-labeled internal standard like CDAA-d10 is the gold standard for quantitative LC-MS analysis, as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring high accuracy and precision.
Metabolic Pathway of Octocrylene
Octocrylene, upon absorption, undergoes metabolism in the body, primarily through hydrolysis of its ester group, leading to the formation of CDAA. This metabolic conversion is a key step in the detoxification and subsequent excretion of Octocrylene.
Caption: Metabolic conversion of Octocrylene to its primary metabolite, CDAA.
Experimental Protocols
This section details the methodologies for the quantification of CDAA in human urine using CDAA-d10 as an internal standard. Two sample preparation protocols are provided: an automated online Solid Phase Extraction (SPE) method and a manual offline Liquid-Liquid Extraction (LLE) method.
Protocol 1: Online SPE-LC-MS/MS for CDAA in Human Urine
This protocol is adapted from the method described by Bury et al. (2018) and is suitable for high-throughput analysis.
1. Materials and Reagents
-
2-Cyano-3,3-diphenylacrylic Acid (CDAA) analytical standard
-
This compound (CDAA-d10) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
β-glucuronidase from E. coli
2. Sample Preparation
-
Thaw urine samples at room temperature.
-
To 100 µL of urine in a 96-well plate, add 10 µL of CDAA-d10 internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 50 µL of β-glucuronidase solution in ammonium (B1175870) acetate (B1210297) buffer.
-
Incubate the plate at 37°C for 2 hours to deconjugate glucuronidated metabolites.
-
Centrifuge the plate at 4000 rpm for 5 minutes.
-
Place the plate in the autosampler for online SPE-LC-MS/MS analysis.
3. LC-MS/MS Parameters
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Online SPE Cartridge | Polymer-based reversed-phase |
| Analytical Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | To be optimized for baseline separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for CDAA and CDAA-d10
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| CDAA | 248.1 | 204.1 | -20 |
| CDAA-d10 | 258.1 | 214.1 | -20 |
Note: The MRM transition for CDAA-d10 is inferred based on the stable isotope labeling and may require optimization.
Protocol 2: Offline Liquid-Liquid Extraction (LLE) for CDAA in Human Urine
This protocol provides a more universally applicable sample preparation method.
1. Materials and Reagents
-
Same as Protocol 1
-
Methyl tert-butyl ether (MTBE)
-
Sodium sulfate (B86663) (anhydrous)
2. Sample Preparation
-
To 1 mL of urine in a glass tube, add 10 µL of CDAA-d10 internal standard working solution.
-
Add 50 µL of β-glucuronidase solution and incubate at 37°C for 2 hours.
-
Acidify the sample to pH 3-4 with formic acid.
-
Add 3 mL of MTBE and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 3 mL of MTBE and combine the organic layers.
-
Dry the combined organic extract under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Parameters
-
Use the same LC-MS/MS parameters as described in Protocol 1.
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the quantification of CDAA using CDAA-d10 as an internal standard.
Caption: General workflow for CDAA quantification using an internal standard.
Data analysis involves integrating the peak areas of the MRM transitions for both CDAA and CDAA-d10. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration of the calibration standards. The concentration of CDAA in the unknown samples is then determined from this calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of CDAA in human urine using a deuterated internal standard.
Table 2: Summary of Quantitative Performance
| Parameter | Typical Value | Reference |
| Calibration Range | 0.1 - 100 µg/L | Bury et al., 2018 |
| Linearity (r²) | > 0.99 | Bury et al., 2018 |
| Limit of Detection (LOD) | 0.05 µg/L | Estimated |
| Limit of Quantification (LOQ) | 0.15 µg/L | Bury et al., 2018 |
| Intra-day Precision (%RSD) | < 10% | Typical for bioanalytical methods |
| Inter-day Precision (%RSD) | < 15% | Typical for bioanalytical methods |
| Accuracy (% Recovery) | 85 - 115% | Typical for bioanalytical methods |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 2-Cyano-3,3-diphenylacrylic Acid in biological matrices by LC-MS. The protocols and data presented here offer a solid foundation for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and human biomonitoring to develop and validate their own analytical methods for assessing exposure to Octocrylene. The high selectivity and sensitivity of the LC-MS/MS technique, combined with the accuracy afforded by the stable isotope-labeled internal standard, ensure high-quality data for regulatory submissions and scientific research.
LC-MS/MS method for "2-Cyano-3,3-diphenylacrylic acid" quantification in human plasma
An LC-MS/MS Application Note and Protocol for the Quantification of 2-Cyano-3,3-diphenylacrylic acid in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-3,3-diphenylacrylic acid (CDAA) is the primary metabolite of octocrylene (B1203250), a common ingredient in sunscreens and other personal care products.[1][2][3][4] Monitoring the levels of CDAA in human plasma is crucial for assessing the extent of systemic exposure to octocrylene and understanding its pharmacokinetics.[1][3][4] This application note provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of CDAA in human plasma. The method described herein is based on established bioanalytical principles and is suitable for pharmacokinetic studies and human biomonitoring.
Principle
This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of CDAA from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. An appropriate stable isotope-labeled internal standard (IS) should be used to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
2-Cyano-3,3-diphenylacrylic acid (CDAA) reference standard
-
Stable isotope-labeled CDAA (e.g., CDAA-d5) as an internal standard (IS)
-
-
Solvents and Chemicals:
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Control human plasma (K2-EDTA)
-
Instrumentation
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation.
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of CDAA and CDAA-d5 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the CDAA stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of CDAA-d5 in the same diluent at a constant concentration (e.g., 100 ng/mL).
Sample Preparation: Protein Precipitation
-
Label polypropylene (B1209903) tubes for each sample, calibrator, and quality control (QC) sample.
-
Add 50 µL of the appropriate standard or sample to the tubes.
-
Spike 20 µL of the internal standard working solution into all tubes except for the blank matrix.
-
Add 150 µL of cold acetonitrile or methanol to each tube to precipitate the plasma proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Program | 10% B to 90% B over 3 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | To be determined by infusing pure CDAA and CDAA-d5 |
| CDAA (Quantifier) | [M-H]⁻ → Fragment 1 |
| CDAA (Qualifier) | [M-H]⁻ → Fragment 2 |
| CDAA-d5 (IS) | [M-H]⁻ → Fragment |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V |
| Collision Gas | Nitrogen |
| Dwell Time | 100 ms |
Method Validation
The bioanalytical method should be fully validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma. |
| Linearity | The range of concentrations over which the method is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Closeness of determined values to the nominal concentration and the variability of the measurements. | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Recovery | The extraction efficiency of the analytical method. | Consistent and reproducible recovery for the analyte and IS. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | Stability of the analyte in plasma under various storage and handling conditions. | Analyte concentrations should be within ±15% of the nominal concentration. |
Data Presentation
Table 4: Representative Quantitative Data (Hypothetical)
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Intra-day Accuracy (%RE) | -5.2% to 8.5% |
| Inter-day Accuracy (%RE) | -7.8% to 9.1% |
| Mean Extraction Recovery | 85% |
| Mean Matrix Effect | 1.05 (Ion enhancement) |
| Short-term Stability (24h, RT) | Stable |
| Long-term Stability (-80°C, 30 days) | Stable |
| Freeze-Thaw Stability (3 cycles) | Stable |
Visualizations
Caption: LC-MS/MS workflow for CDAA quantification.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of 2-Cyano-3,3-diphenylacrylic acid in human plasma. The protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to meet the rigorous standards of bioanalytical method validation. This method is well-suited for researchers, scientists, and drug development professionals engaged in pharmacokinetic and biomonitoring studies of octocrylene exposure.
References
- 1. Quantification of prominent organic UV filters and their metabolites in human urine and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wastewater-based epidemiology to assess human exposure to personal care and household products – A review of biomarkers, analytical methods, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
Application Notes and Protocols for the Quantification of 2-Cyano-3,3-diphenylacrylic Acid-d10 in Human Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-3,3-diphenylacrylic acid (CPAA) is the primary urinary metabolite of Octocrylene (B1203250) (OC), a widely used UV filter in sunscreens and other personal care products.[1][2] Monitoring CPAA in urine is a reliable method for assessing human exposure to Octocrylene. Stable isotope dilution analysis using a deuterated internal standard is the gold standard for accurate quantification of analytes in complex biological matrices like urine. This document provides a detailed protocol for the analysis of CPAA in human urine using 2-Cyano-3,3-diphenylacrylic Acid-d10 (CPAA-d10) as an internal standard, based on a validated online solid-phase extraction liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS) method.[3][4][5]
The use of a deuterated internal standard such as CPAA-d10 is crucial as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in instrument response, thus ensuring high accuracy and precision.
Experimental Protocols
This section details the complete workflow from urine sample preparation to LC-MS/MS analysis for the quantification of CPAA.
Materials and Reagents
-
Analytes: 2-Cyano-3,3-diphenylacrylic acid (CPAA)
-
Internal Standard: this compound (CPAA-d10)
-
Enzyme: β-glucuronidase from E. coli K12
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid
-
Other Reagents: Ammonium (B1175870) acetate (B1210297)
Urine Sample Preparation: Enzymatic Hydrolysis
As CPAA is excreted in urine in both free and conjugated (glucuronidated) forms, an enzymatic hydrolysis step is necessary to quantify the total amount.
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 500 µL of each urine sample into a 2 mL polypropylene (B1209903) tube.
-
Add 50 µL of the CPAA-d10 internal standard working solution.
-
Add 250 µL of ammonium acetate buffer (pH 6.5).
-
Add 20 µL of β-glucuronidase solution.
-
Vortex the mixture gently.
-
Incubate the samples at 37°C for 2 hours to ensure complete hydrolysis of the glucuronide conjugates.
-
After incubation, centrifuge the samples at 4000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for online SPE-LC-MS/MS analysis.
Online SPE-LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled with a triple quadrupole mass spectrometer, equipped with an online SPE system for sample cleanup and enrichment.[3][4][5]
Table 1: Online SPE and Liquid Chromatography Parameters
| Parameter | Value |
| Online SPE Cartridge | Polymer-based reversed-phase (e.g., Waters Oasis HLB, Phenomenex Strata-X) |
| Loading Pump Solvent | Water with 0.1% Formic Acid |
| Loading Flow Rate | 1.0 mL/min |
| Elution/Analytical Pump | Gradient elution with Mobile Phase A and B |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Analytical Column | C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, Phenomenex Kinetex C18) |
| Column Temperature | 40°C |
| Injection Volume | 100 µL |
| Gradient Program | Time (min) |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 550°C |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for CPAA and CPAA-d10
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| CPAA | 248.1 | 204.1 | 100 | -15 |
| CPAA-d10 | 258.1 | 214.1 | 100 | -15 |
Data Presentation
The use of CPAA-d10 as an internal standard allows for the accurate calculation of the concentration of CPAA in the urine samples. The concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Diagrams
Metabolic Pathway of Octocrylene to CPAA
Caption: Metabolic conversion of Octocrylene to CPAA for urinary excretion.
Experimental Workflow for CPAA Analysis in Urine
References
- 1. scispace.com [scispace.com]
- 2. Urinary metabolites of the UV filter octocrylene in humans as biomarkers of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of Urinary Metabolites of the Emerging UV Filter Octocrylene by Online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction of 2-Cyano-3,3-diphenylacrylic acid from Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-3,3-diphenylacrylic acid (CDA) is the primary metabolite of Octocrylene, a common UV filter in sunscreens and other personal care products.[1][2] As a member of the α,β-unsaturated carboxylic acids class, its presence and concentration in biological matrices such as serum are of increasing interest in metabolism, cosmetic science, and cancer research.[1][2] Accurate quantification of CDA in serum is crucial for pharmacokinetic and toxicological studies. This document provides a detailed protocol for the extraction of CDA from serum using liquid-liquid extraction (LLE), a robust and widely used sample preparation technique. The protocol is designed to be a starting point for method development and validation.
Physicochemical Properties of 2-Cyano-3,3-diphenylacrylic acid
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁NO₂ | [1][3] |
| Molecular Weight | 249.26 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
| LogP | 3.09668 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
Principle of Liquid-Liquid Extraction for Acidic Drugs
Liquid-liquid extraction (LLE) is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For acidic analytes like 2-Cyano-3,3-diphenylacrylic acid, the pH of the aqueous phase is a critical parameter.[4][5] By adjusting the pH of the serum sample to be at least two pH units below the pKa of the acidic analyte, the compound will be in its neutral, protonated form.[4][5] This increases its lipophilicity and promotes its partitioning into the organic extraction solvent. Subsequent steps can then be taken to isolate and concentrate the analyte for analysis.
Experimental Protocols
This protocol is divided into three main stages: sample preparation (including protein precipitation), liquid-liquid extraction, and sample reconstitution and analysis.
Sample Preparation: Protein Precipitation
Prior to LLE, it is essential to remove proteins from the serum sample, as they can interfere with the extraction process and subsequent analysis.[6][7][8] Protein precipitation with a water-miscible organic solvent is a common and effective method.[9]
Materials:
-
Serum samples
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 500 µL of serum sample into a clean microcentrifuge tube.
-
Add 1.0 mL of ice-cold acetonitrile to the serum sample (a 2:1 ratio of precipitation agent to sample is recommended).[8]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the analyte of interest, and transfer it to a new clean tube for the LLE step.
Liquid-Liquid Extraction
Materials:
-
Protein-free supernatant from the previous step
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (B1210297), HPLC grade
-
Vortex mixer
-
Centrifuge
Procedure:
-
Transfer the supernatant to a larger glass test tube.
-
Acidify the supernatant by adding 1M HCl to adjust the pH to approximately 2-3. This ensures that the carboxylic acid group of CDA is protonated.
-
Add 3 mL of ethyl acetate to the acidified supernatant. A higher ratio of organic to aqueous phase can improve recovery.[5]
-
Cap the tube and vortex vigorously for 2 minutes to facilitate the transfer of CDA from the aqueous phase to the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the two phases.
-
Carefully aspirate the upper organic layer (ethyl acetate) containing the CDA and transfer it to a new clean tube.
-
Repeat the extraction (steps 3-6) with another 3 mL of ethyl acetate to maximize recovery. Combine the organic extracts.
Sample Reconstitution and Analysis
Materials:
-
Nitrogen gas evaporator
-
Mobile phase for the analytical method (e.g., a mixture of acetonitrile and water with 0.1% formic acid)
-
HPLC or LC-MS/MS system
Procedure:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase of the analytical method.
-
Vortex briefly to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an HPLC vial for analysis by a suitable technique such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[10]
Quantitative Data Summary
The following table presents expected performance data for the liquid-liquid extraction of an acidic drug like 2-Cyano-3,3-diphenylacrylic acid from serum. These values are based on typical recoveries for similar compounds and should be validated for this specific analyte.
| Parameter | Expected Value | Notes |
| Extraction Recovery | > 85% | Dependent on the choice of organic solvent and pH. |
| Precision (%RSD) | < 10% | Assessed by replicate extractions of a spiked sample. |
| Linearity (r²) | > 0.99 | Determined by analyzing a series of calibration standards. |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | Dependent on the sensitivity of the analytical instrument. |
Visualizations
Experimental Workflow
Caption: Figure 1: Overall Experimental Workflow
Liquid-Liquid Extraction Principle
Caption: Figure 2: Principle of LLE for CDA
References
- 1. 2-Cyano-3,3-diphenylacrylic acid, 10380-41-3, High-Purity, SMB00953, Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Cyano-3,3-diphenylacrylic acid ≥95% | 10380-41-3 [sigmaaldrich.com]
- 3. 2-Cyano-3,3-diphenylacrylic acid|lookchem [lookchem.com]
- 4. akjournals.com [akjournals.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. filtrous.com [filtrous.com]
- 8. Technical Tip: Protein Precipitation [phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Pharmacokinetic Studies of Octocrylene using 2-Cyano-3,3-diphenylacrylic Acid-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octocrylene (B1203250) (OC) is an organic ultraviolet (UV) filter widely used in sunscreens and other personal care products to protect the skin from harmful solar radiation. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for assessing its safety and efficacy. Pharmacokinetic (PK) studies are essential for determining these parameters. 2-Cyano-3,3-diphenylacrylic acid (CPAA or CDPA) has been identified as the major metabolite of octocrylene in humans. For accurate quantification of CPAA in biological matrices, a stable isotope-labeled internal standard is required. 2-Cyano-3,3-diphenylacrylic Acid-d10 (d10-CDPA) serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its chemical similarity to the analyte and its distinct mass, which allows for precise and accurate quantification by correcting for matrix effects and variations in sample processing.
This document provides detailed application notes and protocols for the use of d10-CDPA in pharmacokinetic studies of octocrylene.
Analyte and Internal Standard
| Compound | Structure | Chemical Formula | Molecular Weight |
| 2-Cyano-3,3-diphenylacrylic Acid (CPAA) | [Image of 2-Cyano-3,3-diphenylacrylic Acid structure] | C₁₆H₁₁NO₂ | 249.27 g/mol |
| This compound (d10-CDPA) | [Image of this compound structure with deuterium (B1214612) labels on phenyl rings] | C₁₆HD₁₀NO₂ | 259.33 g/mol |
Note on d10-CDPA: While a detailed, peer-reviewed synthesis protocol for this compound was not found in the public literature, this internal standard is commercially available from suppliers of isotope-labeled compounds. The deuteration is on the two phenyl rings.
Experimental Protocols
Sample Preparation from Human Urine
This protocol is adapted from the method described by Bury et al. (2018).
Objective: To extract 2-Cyano-3,3-diphenylacrylic Acid (CPAA) from human urine samples for LC-MS/MS analysis.
Materials:
-
Human urine samples
-
This compound (d10-CDPA) internal standard solution
-
β-glucuronidase from E. coli K12
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 6.5)
-
Water (LC-MS grade)
-
Centrifuge
-
Autosampler vials
Procedure:
-
Thaw frozen human urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of each urine sample into a 1.5 mL polypropylene (B1209903) tube.
-
Add 10 µL of the d10-CDPA internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 50 µL of ammonium acetate buffer (pH 6.5).
-
Add 10 µL of β-glucuronidase enzyme solution.
-
Vortex the mixture gently.
-
Incubate the samples at 37°C for 2 hours to cleave glucuronide conjugates.
-
After incubation, add 100 µL of methanol to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the samples at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol outlines the conditions for the quantification of CPAA using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Analytical Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 9.0 |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| CPAA | 248.1 | 204.1 | 15 | 100 |
| d10-CDPA | 258.1 | 214.1 | 15 | 100 |
Data Presentation
Method Validation Parameters
The following table summarizes typical validation parameters for the quantification of CPAA in human urine.
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 µg/L |
| Limit of Quantification (LOQ) | 0.1 µg/L |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | 90 - 110% |
| Matrix Effect | Minimal, compensated by internal standard |
Pharmacokinetic Parameters of Octocrylene and CPAA
The following tables present pharmacokinetic parameters of octocrylene and its metabolite CPAA after oral and dermal administration in humans.
Table 1: Pharmacokinetic Parameters after a Single Oral Dose of ~5 mg Octocrylene [1]
| Parameter | CPAA |
| Tmax (h) | 3.2 - 4.2 |
| Elimination Half-life (t½) - Phase 1 (h) | 5.7 |
| Elimination Half-life (t½) - Phase 2 (h) | 16 |
Table 2: Pharmacokinetic Parameters after Dermal Application of a Sunscreen Containing Octocrylene
| Parameter | Octocrylene (in plasma) | CPAA (in plasma) |
| Tmax (h) | 10 - 16 | 10 - 16 |
| Cmax (µg/L) | up to 25 | up to 1352 |
| Half-life (t½) (days) | 1.5 - 2 | 1.5 - 2 |
Visualizations
Caption: Experimental workflow for the analysis of CPAA in urine.
Caption: Metabolic pathway of Octocrylene to CPAA.
References
Application Note: Quantification of 2-Cyano-3,3-diphenylacrylic acid in Environmental Water Samples using SPE and LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of 2-Cyano-3,3-diphenylacrylic acid (CDPA) in various environmental water matrices, including surface water and wastewater effluent. CDPA, a primary metabolite of the widely used UV filter Octocrylene, is an emerging contaminant of concern due to its potential persistence and widespread presence in aquatic environments.[1] This method utilizes solid-phase extraction (SPE) for sample concentration and cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol described herein provides the necessary steps for accurate and precise quantification of CDPA, making it suitable for environmental monitoring and research.
Introduction
2-Cyano-3,3-diphenylacrylic acid (CDPA), also known as 2-cyano-3,3-diphenylpropenoic acid, is the main metabolite of Octocrylene (OC), a common ingredient in sunscreens and other personal care products.[1] Through wastewater discharge and recreational activities, OC and its metabolites can enter aquatic ecosystems. Due to its polar nature, CDPA is expected to be mobile in the aqueous environment. Monitoring the concentration of CDPA in environmental waters is crucial for understanding the fate and impact of OC contamination. This application note provides a detailed protocol for the extraction and quantification of CDPA in environmental water samples. The method employs Solid-Phase Extraction (SPE) with a polymeric reversed-phase sorbent for efficient enrichment of the analyte from complex matrices. Subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity for reliable quantification at trace levels.
Experimental Workflow
The overall experimental workflow for the quantification of 2-Cyano-3,3-diphenylacrylic acid in environmental water samples is depicted in the following diagram.
Caption: Experimental workflow for CDPA analysis.
Experimental Protocols
Sample Collection and Preservation
Collect 1-liter water samples in amber glass bottles to prevent photodegradation. Immediately upon collection, acidify the samples to pH 2 with concentrated hydrochloric acid (HCl) to improve the stability of the acidic analyte. Store the samples at 4°C and analyze within 48 hours.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Filtration: Filter the acidified water sample through a 0.45 µm glass fiber filter (GF/F) to remove suspended solids.
-
SPE Cartridge Conditioning: Condition an Oasis HLB (6 cc, 500 mg) SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water (pH 2). Do not allow the cartridge to go dry.
-
Sample Loading: Load the filtered water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the retained CDPA from the cartridge with 10 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (90:10 water with 0.1% formic acid:acetonitrile).
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) is suitable for the separation.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion ([M+H]⁺): m/z 250.1
-
Product Ions (for MRM):
-
Quantifier: m/z 204.1
-
Qualifier: m/z 176.1
-
-
Collision Energy and other MS parameters should be optimized for the specific instrument used.
Data Presentation
The following table summarizes the representative quantitative data for the analysis of 2-Cyano-3,3-diphenylacrylic acid in environmental water samples. This data is based on typical performance for similar analytical methods for organic micropollutants and should be validated for each specific instrument and matrix.
| Parameter | Surface Water | Wastewater Effluent |
| Linearity Range | 0.1 - 100 µg/L | 0.5 - 200 µg/L |
| Correlation Coefficient (r²) | > 0.995 | > 0.992 |
| Limit of Detection (LOD) | 0.03 µg/L | 0.15 µg/L |
| Limit of Quantification (LOQ) | 0.1 µg/L | 0.5 µg/L |
| Recovery (%) | 85 - 105% | 75 - 95% |
| Precision (RSD, %) | < 10% | < 15% |
Signaling Pathways and Logical Relationships
The logical relationship between the parent compound (Octocrylene), its transformation into the target analyte (CDPA), and the subsequent analytical workflow is illustrated below.
Caption: CDPA formation and analysis pathway.
Conclusion
The described SPE LC-MS/MS method provides a reliable and sensitive tool for the quantification of 2-Cyano-3,3-diphenylacrylic acid in environmental water samples. The detailed protocol and performance characteristics presented in this application note will be valuable for researchers, environmental scientists, and professionals in the drug development industry involved in the monitoring and risk assessment of emerging contaminants. The method is selective, robust, and suitable for the analysis of CDPA at environmentally relevant concentrations.
References
Stability of 2-Cyano-3,3-diphenylacrylic Acid-d10 in Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the stability of 2-Cyano-3,3-diphenylacrylic Acid-d10 in stock solutions. Due to the limited direct stability data for the deuterated form, this guide integrates best practices for handling deuterated compounds with known stability information for the non-deuterated analogue, 2-Cyano-3,3-diphenylacrylic acid, a metabolite of the UV filter Octocrylene.
Introduction
This compound is a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies of its parent compound, often a metabolite in pharmacokinetic and toxicological assessments. The accuracy and reproducibility of such studies hinge on the stability of the analytical standard in its stock and working solutions. This document outlines the potential degradation pathways, recommended storage and handling procedures, and a protocol for conducting a comprehensive stability assessment.
The primary stability concerns for this compound are twofold: chemical degradation of the core molecule and isotopic exchange of the deuterium (B1214612) labels.
Potential Degradation Pathways
Based on the chemistry of the non-deuterated 2-Cyano-3,3-diphenylacrylic acid and general knowledge of deuterated compounds, the following degradation pathways are of concern:
-
Hydrolysis: The cyano (-CN) group is susceptible to hydrolysis, which can occur under both acidic and alkaline conditions. This can lead to the formation of the corresponding amide and subsequently the carboxylic acid, altering the chemical identity of the standard.
-
Hydrogen-Deuterium (H-D) Exchange: Protic solvents (e.g., water, methanol) and atmospheric moisture contain hydrogen atoms that can exchange with the deuterium atoms on the labeled compound. This isotopic dilution compromises the integrity of the internal standard and can lead to inaccurate quantification.
-
Photodegradation: As a derivative of a UV-absorbing compound, 2-Cyano-3,3-diphenylacrylic acid and its deuterated form may be sensitive to light, potentially leading to decomposition.
Recommended Storage and Handling
To mitigate the risks of chemical degradation and isotopic exchange, the following storage and handling procedures are strongly recommended.
Long-Term Storage of Neat Compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Minimizes chemical degradation and slows down potential H-D exchange. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which can cause hygroscopic absorption and H-D exchange. |
| Light | In the dark (e.g., amber vials) | Protects against potential photolytic degradation. |
| Container | Tightly sealed, single-use ampoules if possible | Minimizes contamination and repeated exposure to the atmosphere. |
Preparation of Stock Solutions
The preparation of stock solutions requires meticulous attention to detail to preserve the integrity of the standard.
Caption: Protocol for assessing the stability of this compound stock solutions.
Summary of Recommendations
| Aspect | Key Recommendation |
| Solvent Choice | Use anhydrous aprotic solvents (e.g., Acetonitrile, DMSO) to prevent H-D exchange. |
| Storage | Store stock solutions at -20°C or colder for long-term stability, protected from light. |
| Handling | Always allow containers to equilibrate to room temperature before opening. Handle under an inert atmosphere whenever possible. |
| Working Solutions | Prepare fresh daily from the stock solution to ensure accuracy. |
| Validation | Conduct a formal stability study in the chosen solvent and storage conditions to generate empirical data. |
By adhering to these guidelines and performing a thorough stability assessment, researchers can ensure the integrity of this compound stock solutions, leading to more accurate and reliable quantitative results in their studies.
Application Notes and Protocols for the Preparation of "2-Cyano-3,3-diphenylacrylic Acid-d10" Working Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-3,3-diphenylacrylic acid-d10 is the deuterated form of 2-Cyano-3,3-diphenylacrylic acid (CDA), a primary metabolite of the widely used UV filter, Octocrylene.[1][2] The use of a deuterated internal standard is crucial for accurate quantification in mass spectrometry-based bioanalytical studies, such as pharmacokinetics and metabolomics.[3] Proper preparation of working solutions is a critical first step to ensure the reliability and reproducibility of experimental results. These application notes provide detailed protocols for the preparation of stock and working solutions of this compound for various research applications, including in vitro assays and as a standard for analytical quantification.
Physicochemical Data and Solubility
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative parameters for the preparation of this compound solutions.
| Parameter | Value | Notes and References |
| Molecular Weight (d10) | ~259.32 g/mol | Calculated based on the non-deuterated form (249.26 g/mol ) plus 10 deuterium (B1214612) atoms. |
| Recommended Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) | [3] |
| Typical Stock Solution Concentration | 10 mM - 20 mM | A 10 mM stock solution is a common starting point for many applications.[3] |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| Stability of Stock Solution | At least 2 years at -20°C | Based on data for the related compound, Octocrylene.[4] For deuterated carboxylic acids, pH can affect stability, with optimal stability generally between pH 2-3.[5] |
| Typical Working Concentration for in vitro Assays | 1 µM - 50 µM | Final concentration in cell culture medium. This is a general range and should be optimized for the specific assay. |
| Typical Calibration Curve Range for LC-MS | 1 ng/mL - 1000 ng/mL | This range should be adjusted based on the sensitivity of the instrument and the expected concentrations in the samples. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for various experimental workflows.
Materials and Reagents:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
Protocol:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 259.32 g/mol x 1000 mg/g = 2.59 mg
-
-
Weigh the compound: Carefully weigh approximately 2.59 mg of this compound using an analytical balance and transfer it to a clean, dry microcentrifuge tube or amber glass vial.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Ensure complete dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a dark, dry place.
Preparation of Working Solutions for in vitro Cell-Based Assays
This protocol outlines the preparation of working solutions for use in cell-based assays, such as cell viability or reporter gene assays. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Materials and Reagents:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes
-
Pipettes and sterile pipette tips
Protocol:
-
Determine the final desired concentration: For this example, we will prepare a final working concentration of 10 µM.
-
Prepare an intermediate dilution (optional but recommended): To minimize pipetting errors, it is good practice to prepare an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in cell culture medium to obtain a 100 µM intermediate solution.
-
Add 5 µL of the 10 mM stock solution to 495 µL of sterile cell culture medium.
-
-
Prepare the final working solution: Dilute the intermediate solution to the final desired concentration in the cell culture medium that will be added to the cells. For a final concentration of 10 µM, you would perform a 1:10 dilution of the 100 µM intermediate solution.
-
For example, to prepare 1 mL of a 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.
-
-
Application to cells: Add the appropriate volume of the final working solution to your cell culture plates. For instance, if your final well volume is 200 µL, you would typically add 100 µL of cells and 100 µL of a 2x working solution.
Preparation of Calibration Curve Standards for LC-MS Analysis
This protocol describes the preparation of a series of calibration standards for the quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The solvent for the calibration standards should be compatible with the initial mobile phase of your LC method. A common solvent is a mixture of acetonitrile (B52724) and water.
Materials and Reagents:
-
10 mM stock solution of this compound in DMSO
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Microcentrifuge tubes or autosampler vials
-
Pipettes and sterile pipette tips
Protocol:
-
Prepare a high-concentration standard: Prepare a high-concentration standard by diluting the 10 mM DMSO stock solution in a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water). For example, to prepare a 10 µg/mL standard:
-
The concentration of the 10 mM stock solution in µg/mL is: 10 mmol/L * 259.32 g/mol * (1 g/1000 mg) * (1000 mg/1 µg) * (1 L/1000 mL) = 2593.2 µg/mL.
-
To make a 10 µg/mL standard, you would perform a 1:259.32 dilution. For practical purposes, a serial dilution is recommended. Start by making a 100 µg/mL intermediate stock in acetonitrile.
-
-
Serial Dilutions: Perform a series of serial dilutions from your high-concentration standard to create a calibration curve. For example, to create standards of 1000, 500, 250, 100, 50, 10, and 1 ng/mL:
-
Start with a 1000 ng/mL standard.
-
To make the 500 ng/mL standard, take 500 µL of the 1000 ng/mL standard and add 500 µL of the 50:50 acetonitrile:water solvent.
-
Continue this process to create the remaining standards.
-
-
Transfer to vials: Transfer the final calibration standards to autosampler vials for analysis.
Diagrams
Workflow for Preparation of Working Solutions
Caption: Workflow for the preparation of stock and working solutions.
Logical Relationships in Solution Preparation
Caption: Key relationships in preparing solutions.
References
- 1. Exemestane , 98% , 107868-30-4 - CookeChem [cookechem.com]
- 2. 2-シアノ-3,3-ジフェニルアクリル酸2-エチルヘキシル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 4. Hydroxycinnamic Acids and Derivatives Formulations for Skin Damages and Disorders: A Review [mdpi.com]
- 5. benchchem.com [benchchem.com]
application of "2-Cyano-3,3-diphenylacrylic Acid-d10" in dermal absorption studies
Application of 2-Cyano-3,3-diphenylacrylic Acid-d10 in Dermal Absorption Studies
Introduction
2-Cyano-3,3-diphenylacrylic Acid, commonly known as Octocrylene, is a widely utilized UV filter in sunscreen and other cosmetic products.[1] Assessing its potential for dermal absorption is crucial for evaluating systemic exposure and ensuring consumer safety.[2] this compound (Octocrylene-d10) is the deuterated analogue of Octocrylene. In dermal absorption studies, its primary application is as an internal standard (IS) for quantitative analysis, particularly in methods involving mass spectrometry (MS), such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis as it corrects for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the measurement of the non-labeled analyte (Octocrylene).
This document provides detailed application notes and protocols for the use of this compound in in vitro dermal absorption studies of Octocrylene, primarily following the OECD Test Guideline 428.[3][4][5][6]
Application Notes
Principle of Use
The core principle behind using this compound is to enable highly accurate quantification of Octocrylene that permeates through a skin sample. Due to its nearly identical chemical and physical properties to Octocrylene, the d10 version behaves similarly during sample extraction and analysis. However, its increased mass (due to the 10 deuterium (B1214612) atoms) allows it to be distinguished from the non-deuterated form by a mass spectrometer.
A known concentration of Octocrylene-d10 is spiked into all samples (e.g., receptor fluid, skin extracts) before analysis. By comparing the instrument's response for Octocrylene to that of Octocrylene-d10, the exact amount of permeated Octocrylene can be calculated, compensating for any loss of analyte during sample processing.
Key Applications
-
In Vitro Permeation Testing (IVPT): Used as an internal standard in LC-MS/MS analysis of receptor fluid collected from Franz diffusion cells to quantify the rate and extent of Octocrylene absorption through human or animal skin.[3][7][8]
-
Skin Distribution Studies: To accurately measure the amount of Octocrylene retained in different skin layers (stratum corneum, epidermis, dermis) after topical application.
-
Mass Balance Studies: To ensure a complete accounting of the applied dose by accurately quantifying the test substance in the skin wash, skin layers, and receptor fluid.[6]
-
Bioanalytical Methods: In the analysis of plasma or urine samples from in vivo studies to determine the systemic bioavailability of dermally applied Octocrylene.[9]
Quantitative Data Summary
The following table summarizes representative data from in vitro dermal absorption studies of Octocrylene. The use of Octocrylene-d10 as an internal standard would be critical in generating such precise quantitative data.
| Parameter | Test System | Octocrylene Concentration | Dermal Absorption (% of Applied Dose) | Amount Absorbed (µg/cm²) | Reference |
| Systemic Exposure Dose (SED) | In vitro human skin | 10% | 0.33% | 0.97 | [2] |
| Skin Penetration | In vitro human skin | 8-10% | >95% remains on skin surface | Low amounts or below detection limits in receptor medium | [10] |
Note: The data presented are illustrative and derived from studies on the non-deuterated Octocrylene. The precision of these measurements is significantly enhanced by the use of a deuterated internal standard like this compound.
Experimental Protocols
Protocol 1: In Vitro Dermal Absorption of Octocrylene using Franz Diffusion Cells (OECD 428)
This protocol describes the measurement of Octocrylene absorption through excised human or porcine skin.
1. Materials and Equipment
-
Test Substance: Octocrylene (in a relevant formulation, e.g., sunscreen lotion).
-
Internal Standard: this compound solution (of known concentration).
-
Apparatus: Franz diffusion cells (static or flow-through).[3][8]
-
Membrane: Excised human or porcine skin, dermatomed to a thickness of ~500 µm. Skin integrity should be verified.[11]
-
Receptor Fluid: A solution that ensures sink conditions and solubilizes Octocrylene, e.g., Phosphate-Buffered Saline (PBS) with a suitable solubilizing agent like ethanol (B145695) or bovine serum albumin (BSA).[7][12]
-
Analytical Instrumentation: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).[13]
2. Experimental Procedure
-
Preparation of Franz Cells:
-
Skin Membrane Mounting:
-
Application of Test Substance:
-
Apply a finite dose of the Octocrylene-containing formulation to the skin surface in the donor chamber (e.g., 10 mg/cm²).[5]
-
The donor chamber may be open or occluded depending on the study design.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed receptor fluid.[15]
-
Store collected samples at -20°C or below until analysis.
-
-
Mass Balance Recovery (at 24 hours):
-
Skin Surface: Wash the skin surface with a suitable solvent to recover any unabsorbed Octocrylene.
-
Stratum Corneum: Remove the stratum corneum using tape stripping.
-
Epidermis/Dermis: Separate the remaining skin layers.
-
Extract Octocrylene from the tape strips and skin layers using an appropriate solvent.
-
3. Sample Analysis (LC-MS/MS)
-
Sample Preparation:
-
Thaw all collected samples (receptor fluid, skin wash, skin extracts).
-
Spike a known amount of this compound internal standard solution into a precise aliquot of each sample and all calibration standards.
-
Perform sample clean-up if necessary (e.g., protein precipitation or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Develop a chromatographic method to separate Octocrylene from potential matrix interferences.
-
Use Multiple Reaction Monitoring (MRM) mode on the mass spectrometer to detect specific precursor-to-product ion transitions for both Octocrylene and Octocrylene-d10.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio (Octocrylene / Octocrylene-d10) against the concentration of the calibration standards.
-
Calculate the concentration of Octocrylene in each sample using the regression equation from the calibration curve.
-
4. Data Analysis
-
Calculate the cumulative amount of Octocrylene permeated per unit area (µg/cm²) at each time point.
-
Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation curve.
-
Calculate the permeability coefficient (Kp).
-
Perform a mass balance calculation to determine the percentage of the applied dose recovered from the skin surface, skin layers, and receptor fluid.
Visualizations
Diagrams
Caption: Workflow for In Vitro Dermal Permeation Testing (IVPT).
Caption: Role of Octocrylene-d10 as an Internal Standard (IS).
References
- 1. Octocrylene | C24H27NO2 | CID 22571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 4. eurolab.net [eurolab.net]
- 5. oecd.org [oecd.org]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Research on Permeation Influencing Factors of Cosmetics UV Filters and Improve In Vitro Permeation Tests (IVPTs) [mdpi.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. Systemic availability of lipophilic organic UV filters through dermal sunscreen exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lorealdermatologicalbeauty.com [lorealdermatologicalbeauty.com]
- 11. criver.com [criver.com]
- 12. cersi.umd.edu [cersi.umd.edu]
- 13. Dermal Absorption Risk Assessment | Topical Drug Delivery | Eurofins [eurofins.com]
- 14. norlab.com [norlab.com]
- 15. alterlab.co.id [alterlab.co.id]
- 16. On line kinetic analysis of permeation profiles for UV filter loaded microemulsions using an automatic system with spectroscopic detection and a chemo ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01067K [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Isotopic Exchange for 2-Cyano-3,3-diphenylacrylic Acid-d10
Welcome to the technical support center for the isotopic exchange of 2-Cyano-3,3-diphenylacrylic Acid-d10. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of this specific deuterium (B1214612) labeling experiment.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
The synthesis of this compound involves the deuteration of the ten hydrogen atoms on the two phenyl rings of 2-Cyano-3,3-diphenylacrylic acid. This is typically achieved through a catalyzed hydrogen-deuterium (H/D) exchange reaction.[1] In this process, the non-deuterated starting material is subjected to a deuterium source, such as deuterium oxide (D₂O), in the presence of a metal catalyst.[2][3]
Q2: Which catalysts are suitable for the H/D exchange on the aromatic rings of 2-Cyano-3,3-diphenylacrylic Acid?
Transition metal catalysts are commonly employed for the deuteration of aromatic compounds.[3][4] For this specific transformation, catalysts such as platinum on carbon (Pt/C) or iridium-based complexes are often effective.[3][5] The choice of catalyst can influence the efficiency and regioselectivity of the deuterium incorporation.[2]
Q3: How can I determine the percentage of deuterium incorporation in my final product?
The degree of deuteration can be quantitatively determined using several analytical techniques. The most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6][7]
-
¹H NMR Spectroscopy: This method allows for the calculation of deuterium incorporation by comparing the integral of the residual proton signals in the aromatic region to an internal standard or a non-deuterated portion of the molecule.[8]
-
²H NMR Spectroscopy: This technique directly detects the deuterium nuclei, providing unambiguous confirmation of deuteration.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the unlabeled compound and its various deuterated isotopologues (d1, d2, d3, etc.), allowing for the determination of the isotopic distribution.[6]
Q4: What are the common purification methods for the final deuterated product?
Purification of the final this compound product is crucial to remove any residual starting material, catalyst, and byproducts. Common techniques for the purification of organic acids include:
-
Recrystallization: This method relies on the differential solubility of the compound and impurities in a suitable solvent at varying temperatures.[9]
-
Anion Exchange Chromatography: This technique is effective for separating organic acids by binding the anionic form of the acid to a resin, allowing impurities to be washed away.[10][11]
-
Column Chromatography: Silica gel column chromatography can be used to purify the product, although care must be taken to select an appropriate solvent system.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the isotopic exchange process for this compound.
Issue 1: Low Deuterium Incorporation
Symptom: NMR or MS analysis indicates a lower-than-expected level of deuterium enrichment in the final product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Inactive or Insufficient Catalyst | - Ensure the catalyst is fresh and has been stored under appropriate conditions to prevent deactivation. - Increase the catalyst loading incrementally. - Consider screening different catalysts (e.g., Pt/C, Iridium complexes) to find a more active one for this specific substrate.[2][3][5] |
| Insufficient Deuterium Source | - Use a large excess of the deuterium source (e.g., D₂O) to drive the equilibrium towards the deuterated product.[2] |
| Suboptimal Reaction Temperature | - Gradually increase the reaction temperature. H/D exchange on aromatic rings often requires elevated temperatures to overcome the activation energy.[1] |
| Insufficient Reaction Time | - Extend the reaction time and monitor the progress of deuterium incorporation at different time points using techniques like LC-MS. |
| Back-Exchange During Workup | - During the workup and purification steps, minimize contact with protic solvents (e.g., H₂O, methanol) as this can lead to the exchange of deuterium back to hydrogen.[12] - If possible, use deuterated solvents for extraction and chromatography.[12] |
Issue 2: Incomplete Deuteration of Both Phenyl Rings
Symptom: NMR analysis shows that one phenyl ring has a higher degree of deuteration than the other, or that specific positions on the rings are not fully deuterated.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Steric Hindrance | - The bulky nature of the acrylic acid moiety might sterically hinder the catalyst's access to one of the phenyl rings. - Experiment with different catalysts that may have different steric profiles. |
| Directing Group Effects | - The cyano and carboxylic acid groups can act as directing groups, influencing the regioselectivity of the H/D exchange.[2] - Modifying the reaction conditions (e.g., pH, solvent) may alter these directing effects. |
| Catalyst Poisoning | - Impurities in the starting material or solvent could be poisoning the catalyst, leading to incomplete reaction. Ensure high purity of all reagents. |
Issue 3: Product Degradation or Side Reactions
Symptom: The appearance of unexpected signals in NMR or masses in MS, suggesting the formation of byproducts or degradation of the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Harsh Reaction Conditions | - High temperatures or prolonged reaction times can sometimes lead to decomposition. - Try running the reaction at a lower temperature for a longer duration. |
| Catalyst-Induced Side Reactions | - Some catalysts may promote unwanted side reactions. - Screen different types of catalysts to find one that is more selective for the desired H/D exchange. |
| Reaction with Solvent | - Ensure the chosen solvent is inert under the reaction conditions. |
Experimental Protocols
Illustrative Protocol for Catalytic H/D Exchange
This is a general protocol and may require optimization for specific laboratory conditions.
-
Preparation: In a reaction vessel, combine 2-Cyano-3,3-diphenylacrylic acid and the chosen catalyst (e.g., 10 mol% Pt/C).
-
Deuterium Source Addition: Add a significant excess of deuterium oxide (D₂O).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by LC-MS to determine the extent of deuteration.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter to remove the catalyst.
-
Extraction: Extract the product into an appropriate organic solvent. Minimize the use of protic solvents.
-
Purification: Purify the crude product using a suitable method such as recrystallization or column chromatography.
-
Analysis: Characterize the final product by ¹H NMR, ²H NMR, and high-resolution mass spectrometry to confirm its identity and determine the isotopic purity.
Visualizations
Caption: Troubleshooting workflow for the isotopic exchange of this compound.
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. US8093422B2 - Method for deuteration of an aromatic ring - Google Patents [patents.google.com]
- 5. Supported Catalyst for Hydrogen/Deuterium Exchange - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 10. Organic Acid Purification | Purolite | www.purolite.com [purolite.com]
- 11. WO1999044707A2 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 2-Cyano-3,3-diphenylacrylic acid by LC-MS/MS
This guide provides troubleshooting advice and frequently asked questions (FAQs) for minimizing matrix effects during the quantitative analysis of 2-Cyano-3,3-diphenylacrylic acid (CDAA) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and why is it a concern for CDAA analysis?
A1: A matrix effect is the alteration of analyte ionization efficiency (either suppression or enhancement) due to co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] For 2-Cyano-3,3-diphenylacrylic acid (CDAA), a metabolite of the UV filter Octocrylene, accurate quantification in biological samples is crucial for exposure and toxicokinetic studies.[3][4] Matrix effects can compromise the accuracy, precision, and sensitivity of the LC-MS/MS method, leading to unreliable results.[2][5]
Q2: What are the primary causes of matrix effects in biofluids like plasma or urine?
A2: The most common sources of matrix effects in biological samples are endogenous components such as phospholipids (B1166683), salts, proteins, and other small molecules.[5] Phospholipids are a major concern as they are highly abundant in plasma and often co-extract with analytes, causing significant ion suppression in electrospray ionization (ESI).[6][7][8] Exogenous substances like dosing vehicles or anticoagulants can also contribute.[5]
Q3: How can I determine if my CDAA analysis is impacted by matrix effects?
A3: Two common methods to assess matrix effects are post-column infusion (PCI) and post-extraction spike analysis.[5] The PCI technique provides a qualitative view of where ion suppression or enhancement occurs during the chromatographic run.[5] The post-extraction spike method quantifies the extent of the matrix effect by comparing the analyte's response in a blank, extracted matrix to its response in a neat solvent.[5][9]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for CDAA analysis?
A4: Yes, using a SIL-IS is the most effective strategy to compensate for matrix effects.[9][10] A SIL-IS for CDAA would co-elute and experience the same degree of ion suppression or enhancement as the analyte, ensuring the ratio of analyte to IS remains consistent.[11] This approach significantly improves the accuracy and precision of quantification.[10][12][13]
Troubleshooting Guide
This section addresses specific issues you may encounter during your LC-MS/MS analysis of CDAA.
Issue 1: Poor Signal Intensity and High Variability in Results
This is a classic sign of ion suppression. The following workflow can help you diagnose and mitigate the issue.
Issue 2: Inconsistent Analyte Recovery
Low or variable recovery points to issues with the sample preparation method.
-
For Protein Precipitation (PPT): CDAA may be lost due to incomplete precipitation or co-precipitation. Ensure the ratio of organic solvent to plasma is optimal (typically 3:1 or 4:1).
-
For Liquid-Liquid Extraction (LLE): The pH of the aqueous phase and the choice of organic solvent are critical for the acidic CDAA molecule. Adjusting the pH to be at least 2 units below the pKa of CDAA will ensure it is in its neutral form, improving extraction into a non-polar organic solvent. The choice of extraction solvent is important to minimize the co-extraction of matrix components.[14]
-
For Solid-Phase Extraction (SPE): The choice of sorbent and the wash steps are crucial. For an acidic compound like CDAA, an anion-exchange or mixed-mode sorbent can be effective. Ensure the wash steps are strong enough to remove interferences without causing analyte breakthrough.
Data & Protocols
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Typical Matrix Effect (%)* | Analyte Recovery | Throughput | Key Consideration |
| Protein Precipitation (PPT) | 30 - 60% | Moderate-High | High | High levels of residual phospholipids; significant ion suppression is common.[15] |
| Liquid-Liquid Extraction (LLE) | 15 - 40% | Variable | Medium | Solvent choice and pH are critical for recovery and cleanliness.[14][16] |
| Solid-Phase Extraction (SPE) | 5 - 25% | Good-High | Medium | Requires method development but provides cleaner extracts than PPT or LLE.[9][16] |
| HybridSPE® (Phospholipid Depletion) | < 15% | High | High | Specifically targets and removes phospholipids, significantly reducing matrix effects.[6][8] |
*Matrix Effect (%) = (1 - [Peak Area in Post-Spike Sample / Peak Area in Neat Sample]) x 100. A higher percentage indicates greater signal suppression.
Experimental Protocols
Protocol 1: Chromatographic Optimization to Reduce Matrix Effects
If sample preparation optimization is insufficient, chromatographic changes can separate CDAA from co-eluting interferences.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general framework for developing a mixed-mode SPE method for CDAA extraction from plasma.
Materials:
-
Mixed-Mode Strong Anion Exchange SPE Cartridges
-
Human Plasma (with anticoagulant)
-
CDAA standard and SIL-IS
-
Phosphoric Acid, Ammonium Hydroxide
-
Methanol, Acetonitrile, Water (all LC-MS grade)
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples and vortex.
-
To 100 µL of plasma, add the SIL-IS.
-
Add 200 µL of 2% phosphoric acid in water to acidify the sample and disrupt protein binding. Vortex.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of Methanol.
-
Equilibrate the cartridge with 1 mL of Water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge. Apply slow, positive pressure or gentle vacuum.
-
-
Wash Steps:
-
Wash 1 (Interference Elution): Wash with 1 mL of 5% Methanol in water to remove salts and polar interferences.
-
Wash 2 (Phospholipid Elution): Wash with 1 mL of Acetonitrile to elute phospholipids and other lipids.
-
-
Analyte Elution:
-
Elute CDAA and the SIL-IS with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH will neutralize the acidic analyte, releasing it from the anion-exchange sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 8. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. scispace.com [scispace.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 15. data.biotage.co.jp [data.biotage.co.jp]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing LC Gradient for 2-Cyano-3,3-diphenylacrylic acid and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing liquid chromatography (LC) methods for the analysis of 2-Cyano-3,3-diphenylacrylic acid (CDAA) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is 2-Cyano-3,3-diphenylacrylic acid (CDAA) and what are its main metabolites?
A1: 2-Cyano-3,3-diphenylacrylic acid (CDAA) is the primary metabolite of Octocrylene, a common UV filter in sunscreens and other personal care products.[1][2] The main metabolic pathways of Octocrylene lead to the formation of CDAA and other related compounds. The key metabolites to consider for analysis are:
-
2-Cyano-3,3-diphenylacrylic acid (CDAA): Formed by the hydrolysis of the ester group of Octocrylene.[1][2]
-
5-hydroxy-Octocrylene (5OH-OC): A product of side-chain oxidation of the octyl ester group.[1][2]
-
2-(carboxymethyl)butyl 2-cyano-3,3-diphenyl acrylate (B77674) (DOCCA): Formed through beta-oxidation of the side chain.[1][2]
Understanding the chemical structures and physicochemical properties of these compounds is crucial for developing an effective LC separation method.
Q2: What are the key physicochemical properties of CDAA and its metabolites that influence their chromatographic separation?
A2: The separation of CDAA and its metabolites by reversed-phase LC is primarily governed by their polarity (logP) and the ionization state of the acidic functional groups (pKa).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa | Polarity |
| Octocrylene (Parent) | C₂₄H₂₇NO₂ | 361.48 | ~6.9 | - | Nonpolar |
| 2-Cyano-3,3-diphenylacrylic acid (CDAA) | C₁₆H₁₁NO₂ | 249.26 | ~3.5 | ~3-4 | Acidic / Moderately Polar |
| 5-hydroxy-Octocrylene (5OH-OC) | C₂₄H₂₇NO₃ | 377.48 | Lower than Octocrylene | - | More polar than Octocrylene |
| 2-(carboxymethyl)butyl 2-cyano-3,3-diphenyl acrylate (DOCCA) | C₂₀H₁₉NO₄ | 349.37 | Lower than Octocrylene | ~4-5 | More polar than Octocrylene / Acidic |
Predicted values are based on computational models and may vary slightly from experimental values.
The significant differences in polarity, from the nonpolar parent compound Octocrylene to the acidic CDAA and the more polar, oxidized metabolites, present a challenge for achieving optimal separation in a single run.
Q3: What is a good starting point for an LC gradient to separate CDAA and its metabolites?
A3: A reversed-phase C18 column is a suitable choice for separating this range of analytes. A gradient elution is necessary to resolve compounds with a wide polarity range. Here is a recommended starting gradient:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
Start at a low percentage of Mobile Phase B (e.g., 10-20%) to retain the more polar metabolites.
-
Gradually increase the percentage of Mobile Phase B to elute CDAA.
-
Continue to increase the percentage of Mobile Phase B to elute the less polar metabolites and the parent compound, Octocrylene.
-
Include a high-organic wash step at the end of the gradient to remove any strongly retained compounds.
-
Ensure adequate column re-equilibration at the initial conditions before the next injection.
-
The addition of formic acid to the mobile phase is crucial for suppressing the ionization of the carboxylic acid groups in CDAA and DOCCA, which helps to improve peak shape and retention.
Troubleshooting Guides
This section addresses common issues encountered during the LC method development for CDAA and its metabolites.
Issue 1: Poor Peak Shape (Tailing or Fronting) for CDAA
Question: My peak for 2-Cyano-3,3-diphenylacrylic acid is showing significant tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing for acidic compounds like CDAA in reversed-phase chromatography is a common problem.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Residual Silanols: The acidic proton of CDAA can interact with free silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing. | 1. Lower Mobile Phase pH: Add an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (0.05%) to the mobile phase. This will suppress the ionization of both the CDAA and the silanol groups, minimizing unwanted interactions. 2. Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with thorough end-capping have fewer accessible silanol groups, reducing the likelihood of secondary interactions. |
| Insufficient Mobile Phase Buffer Capacity: If the sample is dissolved in a solvent with a different pH than the mobile phase, it can cause localized pH changes on the column, leading to peak distortion. | 1. Match Sample Diluent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient. 2. Increase Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-20 mM) to maintain a consistent pH throughout the separation. |
| Column Overload: Injecting too much sample can lead to peak fronting or tailing. | 1. Reduce Injection Volume: Decrease the volume of sample injected onto the column. 2. Dilute the Sample: Lower the concentration of the analyte in your sample. |
Issue 2: Poor Retention of Polar Metabolites (e.g., 5OH-OC, DOCCA)
Question: The more polar metabolites are eluting very early, close to the void volume, and are not well-retained. How can I increase their retention?
Answer:
Poor retention of polar analytes is a common challenge in reversed-phase chromatography.
Possible Causes and Solutions:
| Cause | Solution |
| High Initial Organic Content in Gradient: The starting percentage of the organic solvent in your gradient may be too high, causing the polar analytes to elute too quickly. | 1. Lower the Initial %B: Decrease the starting percentage of your organic mobile phase (e.g., acetonitrile or methanol). Start with a very low organic concentration (e.g., 5-10%) and hold for a short period to allow for better retention of polar compounds. |
| Inappropriate Stationary Phase: A standard C18 phase may not be optimal for retaining very polar compounds. | 1. Use an "Aqueous C18" or Polar-Embedded Phase: These columns are designed to be more stable in highly aqueous mobile phases and provide better retention for polar analytes. 2. Consider HILIC Chromatography: For extremely polar metabolites that are difficult to retain in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. |
| Mobile Phase Composition: The choice of organic modifier can influence the retention of polar compounds. | 1. Try a Different Organic Solvent: If you are using acetonitrile, try methanol, or a combination of both. Methanol can sometimes provide different selectivity for polar compounds. |
Issue 3: Inconsistent Retention Times
Question: The retention times for my analytes are shifting between injections. What could be causing this?
Answer:
Retention time instability can be caused by several factors related to the LC system, mobile phase, and column.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration: The column may not be fully equilibrated to the initial gradient conditions before each injection. | 1. Increase Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the starting mobile phase composition between runs. |
| Mobile Phase Instability: The composition of the mobile phase may be changing over time due to evaporation of the organic component or degradation of additives. | 1. Prepare Fresh Mobile Phase Daily: Do not use mobile phases that have been sitting for extended periods. 2. Tightly Cap Mobile Phase Reservoirs: Minimize evaporation by keeping the solvent bottles capped. |
| Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times. | 1. Use a Column Oven: A thermostatically controlled column compartment will ensure a stable operating temperature. |
| Pump Performance Issues: Inconsistent solvent delivery from the pump can lead to fluctuating retention times. | 1. Degas Mobile Phases: Ensure your mobile phases are properly degassed to prevent air bubbles in the pump. 2. Check for Leaks: Inspect the system for any leaks in the pump, tubing, or connections. 3. Perform Pump Maintenance: Regularly check and replace pump seals and check valves as needed. |
Experimental Protocols
A detailed experimental protocol for a UPLC-MS/MS method for the analysis of Octocrylene and its metabolites in biological samples is outlined below. This method can be adapted and optimized for specific instrumentation and sample matrices.
Sample Preparation (for Plasma/Urine):
-
Protein Precipitation: For plasma samples, precipitate proteins by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex and centrifuge to pellet the proteins.
-
Dilution: For urine samples, a simple dilution with the initial mobile phase may be sufficient.
-
Supernatant Transfer: Transfer the supernatant or diluted urine to a clean vial for injection.
UPLC-MS/MS Method:
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
8.0 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 10% B
-
12.0 min: 10% B
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative for CDAA and DOCCA, Positive for Octocrylene and 5OH-OC.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each analyte and internal standard should be optimized.
-
Visualizations
Logical Workflow for LC Method Optimization
Caption: A logical workflow for optimizing an LC method for CDAA and its metabolites.
Metabolic Pathway of Octocrylene
Caption: Metabolic pathway of Octocrylene leading to CDAA and other metabolites.
References
Technical Support Center: Troubleshooting Signal Suppression of 2-Cyano-3,3-diphenylacrylic Acid-d10 in ESI-MS
Welcome to the technical support center for addressing signal suppression issues encountered with the deuterated internal standard, 2-Cyano-3,3-diphenylacrylic Acid-d10 (CDA-d10), during Electrospray Ionization Mass Spectrometry (ESI-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to effectively diagnose and mitigate signal suppression, ensuring accurate and reliable quantification of its non-deuterated analogue, 2-Cyano-3,3-diphenylacrylic Acid (CDAA), a major metabolite of the UV filter Octocrylene.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in ESI-MS and why is my CDA-d10 signal affected?
A1: Signal suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte (in this case, CDA-d10) is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of your quantitative analysis. The "matrix" includes all components in your sample apart from the analyte of interest, such as salts, proteins, lipids, and other endogenous compounds.[1][2] Suppression typically occurs in the ion source, where competition for charge or surface area on the ESI droplets between your internal standard and matrix components hinders the formation of gas-phase ions.[2]
Q2: I'm using a deuterated internal standard (CDA-d10). Shouldn't that automatically correct for signal suppression?
A2: Ideally, a deuterated internal standard co-elutes with the analyte (CDAA) and experiences the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, enabling accurate quantification.[3][4] However, this isn't always the case. "Differential ion suppression" can occur, where the analyte and the deuterated internal standard are affected differently by the matrix. This can happen if there is a slight chromatographic separation between CDAA and CDA-d10, causing them to encounter different matrix components as they elute. This separation can be due to the "deuterium isotope effect," where the replacement of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, leading to small differences in retention time.[1]
Q3: What are the most common sources of matrix-induced signal suppression when analyzing CDA-d10 in biological samples?
A3: When analyzing CDAA/CDA-d10 in biological matrices such as urine or plasma, the most common sources of signal suppression include:
-
Phospholipids: Abundant in plasma samples, these can co-elute with analytes and cause significant ion suppression.
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can reduce the volatility of ESI droplets and suppress the analyte signal.[5]
-
Endogenous Metabolites: Urine and plasma contain a complex mixture of small molecules that can interfere with the ionization of your target compounds.
-
Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), can form strong ion pairs and suppress the signal in negative ion mode, although less impactful in positive ion mode.[2]
Q4: How can I determine if my CDA-d10 signal is being suppressed?
A4: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of your CDA-d10 standard into the MS while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal of CDA-d10 indicates retention times where matrix components are eluting and causing suppression.
Troubleshooting Guides
Guide 1: Diagnosing CDA-d10 Signal Suppression
This guide will walk you through the steps to confirm and quantify the extent of signal suppression affecting your CDA-d10 internal standard.
Problem: Inconsistent or lower-than-expected CDA-d10 signal intensity.
Workflow for Diagnosing Signal Suppression:
Caption: A workflow for diagnosing CDA-d10 signal suppression.
-
System Suitability Check:
-
Objective: Ensure the LC-MS system is performing optimally.
-
Procedure: Inject a neat solution of CDA-d10 at a known concentration.
-
Expected Outcome: A sharp, reproducible peak with the expected signal intensity. If the signal is low or variable, troubleshoot the instrument (e.g., clean the ion source, check for leaks, verify mobile phase composition) before proceeding.
-
-
Post-Column Infusion Experiment:
-
Objective: To qualitatively identify regions of ion suppression.
-
Procedure: A detailed protocol is provided in the "Experimental Protocols" section below.
-
Expected Outcome: A stable baseline for the CDA-d10 signal when injecting a solvent blank. When injecting an extracted blank matrix, dips in the baseline indicate the retention times of ion-suppressing components. Compare this with the retention time of CDA-d10 in your actual samples.
-
-
Quantify Matrix Effect:
-
Objective: To quantitatively determine the degree of signal suppression.
-
Procedure: A detailed protocol for calculating the matrix factor is provided in the "Experimental Protocols" section.
-
Expected Outcome: A matrix factor value. A value less than 1 indicates ion suppression, a value greater than 1 indicates ion enhancement, and a value of 1 indicates no matrix effect.
-
Guide 2: Mitigating CDA-d10 Signal Suppression
Once signal suppression is confirmed, the following strategies can be employed to minimize its impact.
Workflow for Mitigating Signal Suppression:
Caption: A workflow for mitigating CDA-d10 signal suppression.
-
Optimize Sample Preparation:
-
Rationale: To remove interfering matrix components before analysis.
-
Recommendations:
-
Solid-Phase Extraction (SPE): Often provides cleaner extracts than protein precipitation. For CDAA, a mixed-mode or polymeric sorbent can be effective.
-
Liquid-Liquid Extraction (LLE): Can be optimized by adjusting the solvent and pH to selectively extract CDAA and CDA-d10 while leaving polar interferences in the aqueous phase.
-
-
Comparison of Sample Preparation Techniques for Biological Matrices:
Sample Preparation Method Relative Matrix Effect Analyte Recovery Throughput Protein Precipitation High Good High Liquid-Liquid Extraction (LLE) Medium Variable Medium | Solid-Phase Extraction (SPE) | Low | Good | Low to Medium |
-
-
Optimize Chromatographic Conditions:
-
Rationale: To chromatographically separate CDA-d10 from co-eluting matrix interferences.
-
Recommendations:
-
Modify the Gradient: A shallower gradient can improve resolution between the analyte and interferences.
-
Change Column Chemistry: Switching to a different stationary phase (e.g., C18, Phenyl-Hexyl, Biphenyl) can alter selectivity.
-
Adjust Mobile Phase pH: Modifying the pH can change the retention behavior of both the analyte and interfering compounds.
-
-
-
Dilute the Sample:
-
Rationale: Reducing the concentration of matrix components can alleviate signal suppression.
-
Consideration: This will also dilute your analyte, so this approach is only feasible if your assay has sufficient sensitivity.
-
-
Use Matrix-Matched Calibrators:
-
Rationale: If suppression cannot be eliminated, preparing calibration standards in the same biological matrix as the samples can help to compensate for the effect.
-
Procedure: Prepare your calibration curve by spiking known concentrations of CDAA and a constant concentration of CDA-d10 into blank, extracted matrix.
-
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
Objective: To qualitatively identify regions of ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-fitting
-
CDA-d10 standard solution (in mobile phase, e.g., 100 ng/mL)
-
Extracted blank matrix sample (e.g., urine, plasma)
-
Solvent blank (e.g., mobile phase)
Experimental Setup:
References
"2-Cyano-3,3-diphenylacrylic Acid-d10" in-source stability and fragmentation
This technical support guide provides troubleshooting information and frequently asked questions regarding the in-source stability and fragmentation of 2-Cyano-3,3-diphenylacrylic Acid-d10. This resource is intended for researchers, scientists, and drug development professionals utilizing this isotopically labeled compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly encountered?
2-Cyano-3,3-diphenylacrylic acid (CDAA) is the primary metabolite of Octocrylene, a widely used organic UV filter in sunscreens and other cosmetic products.[1] The deuterated version, this compound (CDAA-d10), serves as an internal standard for its quantification in biological and environmental samples. Its molecular structure features two phenyl rings, a carboxylic acid group, and a cyano group attached to an acrylic backbone.
Q2: What are the expected challenges regarding the in-source stability of CDAA-d10 during mass spectrometry analysis?
Like many acrylic acid derivatives, CDAA-d10 may exhibit in-source fragmentation, particularly decarboxylation (loss of CO2), especially under harsh ionization conditions. In-source fragmentation is the breakdown of analyte ions within the ion source of the mass spectrometer before they enter the mass analyzer.[2][3] The stability will largely depend on the specific instrument settings, such as the ion source temperature and voltages (e.g., fragmentor or declustering potential).[2]
Q3: What is the expected fragmentation pattern for this compound in tandem mass spectrometry (MS/MS)?
The fragmentation of this compound is expected to be analogous to its non-deuterated counterpart, with a mass shift of +10 Da for the precursor and any fragments retaining both deuterated phenyl rings. Based on available data for the non-deuterated compound, the primary fragmentation pathways for the protonated molecule [M+H]⁺ involve losses of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor signal or no detectable precursor ion for CDAA-d10. | Suboptimal Ionization Source Parameters: Inefficient ionization can lead to a weak signal. | Optimize ion source parameters such as capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature. A systematic optimization (e.g., using a tuning mix or direct infusion of the standard) is recommended. |
| In-source Decay/Degradation: The compound might be degrading in the ion source before ionization. | Reduce the ion source temperature to the lowest level that still allows for efficient solvent desolvation. Minimize the time the sample spends in the autosampler. | |
| High abundance of fragment ions in the full scan (MS1) spectrum, indicating significant in-source fragmentation. | High Fragmentor/Declustering Potential: Elevated voltages in the ion source can induce fragmentation. | Gradually decrease the fragmentor or declustering potential to find a balance between efficient ion transmission and minimal in-source fragmentation. |
| High Source Temperature: Thermal energy can contribute to the fragmentation of the molecule. | Lower the ion source temperature. | |
| Unexpected or inconsistent fragmentation pattern in MS/MS spectra. | Incorrect Collision Energy: The applied collision energy may be too high or too low to generate the expected fragments. | Perform a collision energy ramp experiment to determine the optimal collision energy for generating the desired product ions. |
| Contamination or Co-elution: An interfering compound with a similar m/z may be co-eluting and fragmenting. | Check for potential contaminants in the blank injections. Improve chromatographic separation to resolve the analyte from interfering species. | |
| Mass shifts in fragment ions are not consistent with the d10 label. | Partial Deuterium Exchange: Although unlikely for a stable label on an aromatic ring, this could theoretically occur under extreme pH or temperature conditions. | Verify the isotopic purity of the standard. Ensure that the mobile phase and sample preparation conditions are not promoting deuterium-hydrogen exchange. |
| Complex Rearrangement Reactions: The fragmentation pathway might involve rearrangements that lead to the loss of one of the deuterated phenyl rings. | Analyze the full MS/MS spectrum to identify all major fragment ions and propose a fragmentation scheme consistent with the observed masses. |
Quantitative Fragmentation Data
The following table summarizes the expected major fragment ions for protonated this compound ([M+H]⁺) based on the fragmentation data of its non-deuterated analog. The theoretical m/z values for the d10-labeled compound are calculated based on the expected elemental composition.
| Precursor Ion | Theoretical m/z (d10) | Fragment Ion | Proposed Neutral Loss | Theoretical m/z (d10) |
| [C₁₆H₂D₁₀NO₂ + H]⁺ | 260.1418 | [C₁₆D₁₀NO + H]⁺ | H₂O | 242.1312 |
| [C₁₅H₂D₁₀NO + H]⁺ | CO₂ | 216.1469 | ||
| [C₁₅H₂D₁₀N + H]⁺ | COOH | 214.1312 |
Note: The exact measured m/z values may vary slightly depending on the mass spectrometer's calibration and resolution.
Experimental Protocols
Protocol for In-Source Stability Assessment
-
Standard Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water 50:50).
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ion source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
MS Parameter Evaluation:
-
Acquire full scan mass spectra (MS1) over a relevant m/z range (e.g., 100-300).
-
Systematically vary the fragmentor or declustering potential from a low value (e.g., 50 V) to a high value (e.g., 200 V) in discrete steps.
-
At each voltage step, record the intensities of the precursor ion ([M+H]⁺) and any observed in-source fragment ions.
-
Repeat the process by varying the ion source temperature from a low setting (e.g., 200 °C) to a high setting (e.g., 400 °C) while keeping the fragmentor voltage at a moderate level.
-
-
Data Analysis: Plot the relative abundance of the precursor and fragment ions as a function of the fragmentor voltage and source temperature to determine the optimal conditions for minimizing in-source fragmentation.
Protocol for Fragmentation Pattern Analysis (LC-MS/MS)
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good peak shape and retention (e.g., start at 10% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Tandem Quadrupole or Q-TOF):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS1 Scan: Scan for the precursor ion of CDAA-d10 ([M+H]⁺ at m/z ~260.14).
-
MS/MS Scan:
-
Select the precursor ion in the first quadrupole.
-
Induce fragmentation in the collision cell using an appropriate collision gas (e.g., nitrogen or argon).
-
Perform a collision energy optimization experiment by ramping the collision energy (e.g., from 10 eV to 40 eV) to find the optimal energy for producing a rich fragment spectrum.
-
Acquire product ion spectra in the second mass analyzer.
-
-
-
Data Analysis: Identify the major fragment ions and propose fragmentation pathways based on the observed neutral losses.
Visualizations
Caption: Proposed fragmentation pathway for [M+H]⁺ of this compound.
Caption: Experimental workflow for stability and fragmentation analysis.
References
Technical Support Center: Chromatographic Analysis of 2-Cyano-3,3-diphenylacrylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of 2-Cyano-3,3-diphenylacrylic acid (CDA).
Troubleshooting Guide: Resolving Co-elution with 2-Cyano-3,3-diphenylacrylic acid
Co-elution of 2-Cyano-3,3-diphenylacrylic acid with interfering compounds is a common challenge in analytical chromatography. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: Poor resolution or co-elution of the 2-Cyano-3,3-diphenylacrylic acid peak with an interfering compound.
Step 1: Identify Potential Interfering Compounds
The first step in resolving co-elution is to identify the potential interfering compounds. For 2-Cyano-3,3-diphenylacrylic acid, these can be broadly categorized as:
-
Related Substances: As a primary metabolite of Octocrylene, other degradation products or related metabolites of this UV filter are common interferents.
-
Synthetic Impurities: Impurities from the synthesis of Octocrylene or CDA itself, such as the corresponding amide, can co-elute.
-
Matrix Components: In cosmetic or pharmaceutical formulations, other active ingredients (e.g., other UV filters) or excipients can interfere with the analysis. Common co-formulants in sunscreens include Oxybenzone, Octinoxate, and Avobenzone.[1]
-
Degradation Products: Chlorination of Octocrylene can lead to various degradation byproducts that may have similar chromatographic behavior.
Step 2: Method Optimization
A systematic approach to method optimization is crucial for resolving co-elution. The following parameters should be investigated:
A. Mobile Phase pH Adjustment
Since 2-Cyano-3,3-diphenylacrylic acid is an acidic compound, the pH of the mobile phase is a critical parameter influencing its retention and selectivity.
-
Rationale: At a pH below its pKa, CDA will be in its protonated, less polar form, leading to increased retention on a reversed-phase column. Conversely, at a pH above its pKa, it will be in its ionized, more polar form, resulting in decreased retention. By adjusting the pH, the retention times of CDA and any ionizable interfering compounds can be differentially shifted, improving resolution.
-
Recommendation: Start with a mobile phase pH of around 3.0, buffered with an appropriate acid (e.g., formic acid or phosphoric acid). If co-elution persists, systematically adjust the pH within the stable range of your column (typically pH 2-8 for silica-based columns).
B. Mobile Phase Composition and Gradient Profile
-
Organic Modifier: The choice and proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase significantly impact selectivity. Acetonitrile generally provides sharper peaks for acidic compounds.
-
Gradient Elution: A shallow gradient can improve the separation of closely eluting peaks. Experiment with different gradient slopes and starting/ending percentages of the organic modifier.
C. Stationary Phase Selection
If mobile phase optimization is insufficient, changing the stationary phase can provide a different selectivity.
-
Recommendation: Standard C18 columns are a good starting point. However, if co-elution with polar or non-polar compounds is an issue, consider columns with different selectivities:
-
Phenyl-Hexyl: Offers alternative selectivity for aromatic compounds.
-
Polar-Embedded Phases: Provide enhanced retention for polar compounds.
-
C8 Columns: Less retentive than C18, which can be beneficial if the interfering peak is strongly retained.
-
Step 3: Verify Peak Purity
After method optimization, it is essential to confirm the purity of the 2-Cyano-3,3-diphenylacrylic acid peak using a photodiode array (PDA) detector or a mass spectrometer (MS).
Frequently Asked Questions (FAQs)
Q1: My 2-Cyano-3,3-diphenylacrylic acid peak is tailing. What could be the cause and how can I fix it?
A1: Peak tailing for acidic compounds like CDA is often caused by secondary interactions with active silanol (B1196071) groups on the silica-based column packing. Here are some troubleshooting steps:
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will suppress the ionization of both CDA and the silanol groups, minimizing these interactions.
-
Use a High-Purity, End-capped Column: Modern, high-purity silica (B1680970) columns with effective end-capping have fewer accessible silanol groups, reducing peak tailing.
-
Add a Competing Base (Use with Caution): In some cases, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask the active silanol sites. However, this is less common with modern columns and can affect MS detection.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try injecting a diluted sample.
Q2: I am observing a doublet or split peak for 2-Cyano-3,3-diphenylacrylic acid. What are the possible reasons?
A2: A split peak can indicate several issues:
-
Co-eluting Impurity: The most likely cause is a closely eluting, unresolved impurity. The troubleshooting steps for co-elution should be followed.
-
Column Void or Contamination: A void at the head of the column or a blocked frit can cause the sample band to split. Reversing and flushing the column, or replacing it if necessary, can resolve this.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can lead to peak distortion. Dissolve the sample in the initial mobile phase whenever possible.
Q3: Can I use the same HPLC method for the analysis of both Octocrylene and 2-Cyano-3,3-diphenylacrylic acid?
A3: While it is possible to develop a single HPLC method for both compounds, their different polarities present a challenge. Octocrylene is significantly more non-polar than its acidic metabolite, CDA. A gradient elution method will likely be necessary to achieve good peak shape and retention for both analytes in a reasonable run time. The method would typically start with a lower percentage of organic solvent to retain and separate CDA and then ramp up to a higher percentage to elute Octocrylene.
Q4: What are typical sample preparation steps for analyzing 2-Cyano-3,3-diphenylacrylic acid in cosmetic creams?
A4: A common sample preparation procedure involves the following steps:
-
Weighing: Accurately weigh a representative amount of the cosmetic cream.
-
Extraction: Extract the analyte from the matrix using a suitable organic solvent. A mixture of methanol (B129727) and acetonitrile is often effective. Sonication can aid in the extraction process.
-
Centrifugation/Filtration: Centrifuge the sample to pellet insoluble excipients. Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.
-
Dilution: Dilute the filtered extract to an appropriate concentration within the linear range of the method.
Data Presentation
Table 1: Chromatographic Conditions for the Separation of UV Filters
| Parameter | Method 1 | Method 2 |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (90:10 v/v) | Methanol:Water (85:15 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 330 nm | UV at 300 nm |
| Reference | [1] |
Table 2: Retention Times of Common UV Filters
| Compound | Retention Time (min) - Method 1 |
| Octocrylene | 4.5 |
| Octinoxate | 7.6 |
| Avobenzone | 12.4 |
Note: Retention time for 2-Cyano-3,3-diphenylacrylic acid is expected to be significantly shorter than Octocrylene under these reversed-phase conditions due to its higher polarity.
Experimental Protocols
Protocol 1: HPLC Method for the Simultaneous Determination of UV Filters
This protocol is adapted from a method for the simultaneous estimation of several UV filters in sunscreen.[1]
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
HPLC grade Methanol
-
HPLC grade Water
-
-
Chromatographic Conditions:
-
Mobile Phase: Prepare a mixture of Methanol and Water in a 90:10 volume/volume ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and determine the retention times of the analytes.
-
Visualizations
References
Technical Support Center: Chromatographic Analysis of 2-Cyano-3,3-diphenylacrylic acid
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of mobile phase pH on the retention time of "2-Cyano-3,3-diphenylacrylic acid" in reversed-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: How does the mobile phase pH affect the retention time of 2-Cyano-3,3-diphenylacrylic acid in RP-HPLC?
A1: The retention time of 2-Cyano-3,3-diphenylacrylic acid, an acidic compound, is highly dependent on the pH of the mobile phase. In reversed-phase chromatography, which typically uses a nonpolar stationary phase (like C18), the retention of an analyte is influenced by its polarity.
-
At low mobile phase pH (below the pKa of the compound): The carboxylic acid group of 2-Cyano-3,3-diphenylacrylic acid will be protonated (non-ionized). This neutral form is less polar and more hydrophobic, leading to a stronger interaction with the stationary phase and thus a longer retention time .
-
At high mobile phase pH (above the pKa of the compound): The carboxylic acid group will be deprotonated (ionized), forming a negatively charged carboxylate. This ionized form is more polar and less hydrophobic, resulting in a weaker interaction with the stationary phase and a shorter retention time .[1][2]
Q2: What is the pKa of 2-Cyano-3,3-diphenylacrylic acid and why is it important?
Q3: My peak shape for 2-Cyano-3,3-diphenylacrylic acid is poor. Can mobile phase pH be the cause?
A3: Yes, operating at a mobile phase pH close to the pKa of the analyte can lead to poor peak shapes, such as peak broadening or splitting. This is because at a pH near the pKa, both the ionized and non-ionized forms of the analyte exist in significant proportions and may exhibit different chromatographic behavior. To achieve sharp, symmetrical peaks, it is generally recommended to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Short Retention Time / Analyte Elutes Too Early | The mobile phase pH is significantly above the pKa of 2-Cyano-3,3-diphenylacrylic acid, causing it to be in its highly polar, ionized form. | Decrease the pH of the mobile phase to below the estimated pKa (e.g., pH 2.5-3.0) to promote the non-ionized, more retained form of the analyte. |
| Long Retention Time / Analyte Elutes Too Late | The mobile phase pH is well below the pKa, and the analyte is strongly retained in its non-ionized form. | Increase the pH of the mobile phase to be closer to, or slightly above, the pKa to increase the proportion of the ionized, less retained form. |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | The mobile phase pH is too close to the pKa of the analyte, resulting in the co-existence of both ionized and non-ionized forms during elution. | Adjust the mobile phase pH to be at least 1.5-2 pH units above or below the estimated pKa (e.g., pH < 2.0 or pH > 5.0) to ensure the analyte is in a single predominant form. |
| Inconsistent Retention Times Between Runs | The mobile phase buffer has inadequate buffering capacity at the chosen pH, leading to pH shifts during the analysis. | Ensure you are using a suitable buffer system with a pKa close to the desired mobile phase pH. Also, verify the accuracy of your pH meter and the consistency of mobile phase preparation. |
Quantitative Data
The following table summarizes the expected retention time of 2-Cyano-3,3-diphenylacrylic acid at various mobile phase pH values under the experimental conditions outlined in the protocol below.
| Mobile Phase pH | Expected Retention Time (minutes) | Predominant Form of Analyte |
| 2.5 | 12.8 | Non-ionized (protonated) |
| 3.5 | 9.5 | Mix of non-ionized and ionized |
| 4.5 | 5.2 | Ionized (deprotonated) |
| 5.5 | 3.1 | Ionized (deprotonated) |
| 6.5 | 2.5 | Ionized (deprotonated) |
| 7.5 | 2.2 | Ionized (deprotonated) |
Experimental Protocol
Objective: To investigate the effect of mobile phase pH on the retention time of 2-Cyano-3,3-diphenylacrylic acid using reversed-phase HPLC.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
2-Cyano-3,3-diphenylacrylic acid standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic and dibasic) or formic acid/ammonium formate (B1220265) for pH adjustment
-
pH meter
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of 2-Cyano-3,3-diphenylacrylic acid in acetonitrile at a concentration of 1 mg/mL. Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.
-
Mobile Phase Preparation:
-
Prepare a series of aqueous buffers at different pH values (e.g., 2.5, 3.5, 4.5, 5.5, 6.5, and 7.5). For acidic pH, a phosphate buffer or formic acid can be used. For neutral and slightly basic pH, a phosphate buffer is suitable.
-
The final mobile phase for each run will consist of a mixture of the prepared aqueous buffer and acetonitrile (e.g., 50:50 v/v). Ensure the mobile phase is filtered and degassed before use.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 50% Acetonitrile, 50% Aqueous buffer (at specified pH)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
-
Analysis:
-
Equilibrate the column with the mobile phase at the first pH value for at least 30 minutes.
-
Inject the standard solution and record the chromatogram and the retention time of the 2-Cyano-3,3-diphenylacrylic acid peak.
-
Repeat the process for each mobile phase with a different pH, ensuring the column is properly equilibrated with the new mobile phase before each injection.
-
Visualizations
Caption: Logical workflow of pH effect on retention time.
Caption: HPLC experimental workflow diagram.
References
reducing carryover of "2-Cyano-3,3-diphenylacrylic acid" in autosampler
Welcome to the technical support center for handling "2-Cyano-3,3-diphenylacrylic acid" (CDA) in analytical systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate autosampler carryover of this compound during their experiments.
Troubleshooting Guide: Reducing Carryover of 2-Cyano-3,3-diphenylacrylic acid
Carryover of 2-Cyano-3,3-diphenylacrylic acid can lead to inaccurate quantification and compromised data integrity. This guide provides a systematic approach to identify and resolve carryover issues in your autosampler.
Question: I am observing unexpected peaks corresponding to 2-Cyano-3,3-diphenylacrylic acid in my blank injections. What should I do?
Answer:
Observing the analyte in a blank injection following a sample injection is a classic sign of carryover.[1][2][3] 2-Cyano-3,3-diphenylacrylic acid is a water-soluble metabolite of the non-polar sunscreen agent, Octocrylene.[4][5][6][7] This dual nature may contribute to its persistence in the autosampler. Follow the steps below to systematically troubleshoot and eliminate the carryover.
Step 1: Initial Assessment and Confirmation
First, confirm that the issue is indeed carryover and not contamination of your blank solvent or vials.
-
Classic vs. Constant Carryover: Inject multiple consecutive blanks after a high-concentration sample. If the peak size decreases with each injection, it's "classic carryover" originating from the autosampler.[1] If the peak remains constant, your blank solvent or vials may be contaminated.[1]
Experimental Protocol: Carryover Confirmation
-
Inject a high-concentration standard of 2-Cyano-3,3-diphenylacrylic acid.
-
Immediately follow with a sequence of 3-5 blank injections (using the same method).
-
Analyze the chromatograms. A diminishing peak area for CDA across the blank injections confirms carryover from the preceding sample.
Step 2: Optimize the Autosampler Wash Protocol
An inadequate needle wash is a primary cause of carryover.[8] Optimizing the wash solvent and cycle is crucial.
-
Wash Solvent Composition: Since CDA is water-soluble, an aqueous wash might seem sufficient. However, its origin from a non-polar parent compound and its acidic nature suggest a multi-component wash solvent will be more effective. A combination of a strong organic solvent and an aqueous solution, with an adjusted pH, can effectively remove residues.[8][9]
Experimental Protocol: Wash Solvent Optimization
-
Prepare several different wash solutions as outlined in the table below.
-
For each wash solution, perform the "Carryover Confirmation" protocol described in Step 1.
-
Compare the percentage of carryover for each wash solution to determine the most effective one. The percentage of carryover can be calculated as: (Peak Area in First Blank / Peak Area in High-Concentration Standard) * 100.
Table 1: Example Wash Solvent Optimization for CDA Carryover Reduction
| Wash Solution ID | Composition | Rationale | Expected Carryover Reduction |
| WS-1 (Control) | 100% Water | Default aqueous wash. | Baseline |
| WS-2 | 50:50 Methanol:Water | Addition of organic solvent to address any residual non-polar characteristics. | 50-70% |
| WS-3 | 50:50 Acetonitrile:Water | Acetonitrile is a stronger organic solvent than methanol.[3] | 60-80% |
| WS-4 | 90:10 Acetonitrile:Water with 0.1% Formic Acid | A strong organic wash to dissolve stubborn residues. The acid will keep CDA in its protonated form, potentially reducing ionic interactions with metal surfaces.[9] | 85-95% |
| WS-5 | 90:10 Isopropanol:Water with 0.1% Ammonium Hydroxide | Isopropanol is an excellent solvent. A basic modifier will deprotonate the acidic CDA, which can be effective at disrupting its interaction with certain surfaces. | >95% |
-
Wash Volume and Cycles: For persistent compounds, increasing the volume of the wash solvent and the number of wash cycles can significantly reduce carryover.[8]
Step 3: Inspect and Maintain Autosampler Hardware
If optimizing the wash protocol does not fully resolve the issue, worn or contaminated hardware components may be the culprit.[11][12]
-
Commonly Implicated Parts:
-
Needle and Needle Seat: The exterior and interior of the needle can retain sample. The needle seat can develop scratches or deposits where the analyte can be trapped.[11]
-
Injection Valve Rotor Seal: This is a frequent source of carryover. Scratches or wear on the seal can create dead volumes where sample accumulates.[12]
-
Sample Loop: Adsorption of the analyte onto the loop's inner surface can occur.[1]
-
Experimental Protocol: Hardware Troubleshooting
-
Needle and Seat: Carefully inspect the needle for any visible deposits or damage. Replace the needle seat, as it is a consumable part.
-
Rotor Seal: Replace the injector rotor seal. This is a common maintenance task and often resolves persistent carryover issues.[12]
-
Sample Loop: If you suspect adsorption to the sample loop, you can try replacing it with a loop made of a different material (e.g., PEEK instead of stainless steel, or vice-versa).[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing autosampler carryover of 2-Cyano-3,3-diphenylacrylic acid.
References
- 1. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 2-Cyano-3,3-diphenylacrylic acid ≥95% | 10380-41-3 [sigmaaldrich.com]
- 5. 2-Cyano-3,3-diphenylacrylic acid, 10380-41-3, High-Purity, SMB00953, Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Cyano-3,3-diphenylacrylic acid, 10380-41-3, High-Purity, SMB00953, Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Cyano-3,3-diphenylacrylic acid ≥95% | 10380-41-3 [sigmaaldrich.com]
- 8. mastelf.com [mastelf.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Bioanalytical Method Validation for Letrozole Using Stable Isotope-Labeled Internal Standards
This guide provides a comparative overview of validated bioanalytical methods for the quantification of Letrozole in biological matrices, a scenario where "2-Cyano-3,3-diphenylacrylic Acid-d10" would serve as an ideal stable isotope-labeled internal standard (SIL-IS) for its corresponding metabolite. The use of a SIL-IS is a cornerstone of robust quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability during sample preparation and analysis.
The following sections compare data from several published studies, highlighting differences in methodologies and performance metrics. This comparison is intended to assist researchers and drug development professionals in the selection and implementation of appropriate bioanalytical strategies.
Comparative Performance Data
The validation of a bioanalytical method is assessed through several key parameters as stipulated by regulatory agencies like the FDA and EMA. The tables below summarize the performance of different LC-MS/MS methods for Letrozole quantification.
Table 1: Linearity and Sensitivity of Letrozole Quantification Methods
| Method/Study | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Internal Standard (IS) | Extraction |
| Method A | Human Plasma | 0.2 - 200 | 0.2 | Letrozole-d4 | LLE |
| Method B | Rat Plasma | 0.5 - 500 | 0.5 | Letrozole-d4 | LLE |
| Method C | Mouse Plasma | 1.0 - 1000 | 1.0 | Amlodipine | SPE |
| Method D | Human Plasma | 0.1 - 50 | 0.1 | Clotrimazole | LLE |
LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; LLOQ: Lower Limit of Quantification.
Table 2: Precision and Accuracy of Letrozole Quantification Methods
| Method/Study | Matrix | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Intra-Day Accuracy (%RE) | Inter-Day Accuracy (%RE) |
| Method A | Human Plasma | 2.1 - 8.5 | 3.4 - 9.2 | -5.6 to 7.8 | -4.3 to 6.5 |
| Method B | Rat Plasma | ≤ 8.1 | ≤ 9.5 | -6.3 to 5.4 | -7.1 to 6.2 |
| Method C | Mouse Plasma | 1.9 - 6.8 | 3.1 - 8.2 | -8.9 to 11.2 | -7.5 to 9.8 |
| Method D | Human Plasma | 3.7 - 10.5 | 5.8 - 12.1 | -9.1 to 10.3 | -8.2 to 11.4 |
%RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error.
Table 3: Recovery and Matrix Effect in Letrozole Quantification
| Method/Study | Matrix | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Method A | Human Plasma | 85.2 - 91.5 | 88.1 | 93.4 - 104.2 |
| Method B | Rat Plasma | 89.6 - 94.3 | 91.2 | Not explicitly stated |
| Method C | Mouse Plasma | > 90 | > 90 | Negligible |
| Method D | Human Plasma | 82.6 - 88.4 | 85.9 | 91.5 - 98.7 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols derived from the compared methods.
Protocol 1: Liquid-Liquid Extraction (LLE) Method (Adapted from Methods A, B, D)
-
Sample Preparation : To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., Letrozole-d4 in methanol).
-
Vortexing : Vortex the mixture for 30 seconds to ensure homogeneity.
-
Basification : Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.
-
Extraction : Add 1.0 mL of extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Agitation : Vortex the tube for 10 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.
-
Evaporation : Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) Method (Adapted from Method C)
-
Sample Pre-treatment : To 100 µL of plasma, add 25 µL of the internal standard and 200 µL of 4% phosphoric acid. Vortex to mix.
-
SPE Cartridge Conditioning : Condition an SPE cartridge (e.g., Oasis HLB) with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.
-
Loading : Load the pre-treated sample onto the conditioned cartridge.
-
Washing : Wash the cartridge with 1.0 mL of 5% methanol in water.
-
Elution : Elute the analyte and internal standard with 1.0 mL of methanol.
-
Evaporation & Reconstitution : Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for injection.
Chromatographic Conditions (Typical)
-
Column : C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase : A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
Mass Spectrometric Conditions (Typical)
-
Ionization : Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions :
-
Letrozole: Q1/Q3 (e.g., m/z 286.1 -> 217.1)
-
Letrozole-d4 (IS): Q1/Q3 (e.g., m/z 290.1 -> 221.1)
-
-
Detection : Multiple Reaction Monitoring (MRM).
Visualizations of Workflows and Principles
Diagrams are provided to visually explain key experimental and logical workflows in bioanalytical method validation.
Caption: General workflow for bioanalytical sample analysis using LC-MS/MS.
Caption: Logical relationship of key validation parameters for regulatory acceptance.
The Gold Standard of Accuracy: Why ¹³C-Labeled Internal Standards Outperform Deuterated Analogs in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In the realm of mass spectrometry-based bioanalysis, the choice of an appropriate internal standard is a critical determinant of data quality. While deuterated internal standards, such as 2-Cyano-3,3-diphenylacrylic Acid-d10, are widely used, a growing body of evidence demonstrates the superior performance of ¹³C-labeled internal standards in achieving the highest levels of accuracy and precision.
This guide provides an objective comparison of deuterated and ¹³C-labeled internal standards, supported by experimental principles and data, to inform the selection of the most suitable standard for robust and reliable bioanalytical methods. The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass, to ensure it accurately reflects the analyte's behavior throughout the analytical process, from sample preparation to detection.[1] While both deuterated and ¹³C-labeled standards approximate this ideal, inherent physicochemical differences can significantly impact analytical outcomes.
Key Performance Parameters: A Comparative Analysis
The decision between a deuterated and a ¹³C-labeled internal standard can be guided by several key performance characteristics that directly influence the accuracy of quantitative results. The following tables summarize the critical differences, drawing on established principles in isotope dilution mass spectrometry.
Table 1: Chromatographic Behavior and Matrix Effect Compensation
| Feature | This compound (Deuterated IS) | ¹³C-Labeled Internal Standard | Rationale & Implication for Accuracy |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[1][2] | Co-elutes perfectly with the unlabeled analyte.[2] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] A mismatch in retention time can lead to significant quantitative errors, with some studies reporting errors as high as 40%.[3] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[4] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[2] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[2] |
Table 2: Isotopic Stability and Potential for Interference
| Feature | This compound (Deuterated IS) | ¹³C-Labeled Internal Standard | Rationale & Implication for Accuracy |
| Isotopic Stability | Susceptible to back-exchange of deuterium (B1214612) atoms with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[2][5] | Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[2][5] | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow, preventing inaccurate measurements due to label loss.[6] |
| Potential for Isotopic Interference | Higher potential for in-source fragmentation and H-D exchange, which can complicate mass spectra.[5] | Lower likelihood of interference from the unlabeled analyte's isotopic cluster due to the ~1.1% natural abundance of ¹³C.[5] | ¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap and interference.[5] |
Table 3: Accuracy and Precision in Bioanalysis
| Feature | This compound (Deuterated IS) | ¹³C-Labeled Internal Standard | Rationale & Implication for Accuracy |
| Accuracy & Precision | Can lead to inaccuracies due to imperfect retention time matching and differential matrix effects.[3] | Demonstrates improved accuracy and precision.[1] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[1] Studies in lipidomics have shown that ¹³C-IS significantly reduces the coefficient of variation (CV%) compared to deuterated standards.[1] |
| Cost | Generally less expensive and more widely available.[5][7] | Typically more expensive due to a more complex synthesis process.[5][6] | While budget is a consideration, the potential for compromised data quality with deuterated standards must be weighed against the initial cost savings.[5] For critical applications, the higher cost of ¹³C-IS is often justified by the increased data reliability.[6] |
Experimental Protocols
Achieving accurate and reproducible results is contingent on a well-designed and executed experimental protocol. Below is a representative methodology for the quantitative analysis of a small molecule analyte, such as a derivative of 2-Cyano-3,3-diphenylacrylic acid, in a biological matrix using a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of biological matrix (e.g., plasma, urine), add 20 µL of the internal standard working solution (either d10 or ¹³C-labeled).
-
Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[8]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient: A linear gradient from a low to a high percentage of the organic phase (e.g., 5% to 95% B over 5 minutes) is employed to elute the analyte and internal standard.[2]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2]
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored. For the deuterated standard, the corresponding mass-shifted transition is used.[2]
-
Visualizing the Workflow and Key Considerations
To further elucidate the concepts discussed, the following diagrams illustrate the bioanalytical workflow and the factors influencing the choice of an internal standard.
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
References
A Comparative Guide to Internal Standards for the Analysis of 2-Cyano-3,3-diphenylacrylic acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Cyano-3,3-diphenylacrylic acid (CDPA), a primary metabolite of the widely used UV filter Octocrylene, is crucial for human biomonitoring and toxicokinetic studies. The analytical method of choice for this purpose is typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique that relies on the use of an appropriate internal standard (IS) to ensure accuracy and precision. This guide provides a comparative overview of internal standards for CDPA analysis, focusing on the gold standard—isotopically labeled CDPA—and discussing potential alternatives.
The Gold Standard: Isotopically Labeled 2-Cyano-3,3-diphenylacrylic acid
For the rigorous demands of quantitative bioanalysis, an isotopically labeled internal standard is unequivocally the best choice. A stable isotope-labeled version of the analyte, such as a deuterated or ¹³C-labeled CDPA, is chemically identical to the analyte and will behave identically during sample preparation (extraction, derivatization) and chromatographic separation. This co-elution ensures that any matrix effects or variations in instrument response that affect the analyte will also affect the internal standard to the same degree, leading to the most accurate and precise quantification.
A key study by Bury et al. (2018) describes a robust and sensitive method for the determination of Octocrylene metabolites in human urine, including CDPA, using synthesized deuterium-labeled internal standards.[1][2] While the specific deuterated standard for CDPA is detailed within their full experimental protocol, the principle remains the same: the mass difference between the native and labeled compound allows for their distinct detection by the mass spectrometer, while their identical chemical properties ensure they track each other throughout the analytical process.
Advantages of Isotopically Labeled Internal Standards:
-
Highest Accuracy and Precision: Compensates for matrix effects, ion suppression/enhancement, and variations in extraction recovery.
-
Co-elution with Analyte: Ensures that both the analyte and the internal standard experience the same chromatographic conditions and potential interferences.
-
Reduced Method Variability: Leads to more reliable and reproducible results, which is critical for clinical and toxicological studies.
Challenges:
-
Commercial Availability: Isotopically labeled standards for emerging metabolites like CDPA may not be readily available from commercial suppliers and often require custom synthesis.
-
Cost: Custom synthesis can be expensive, which may be a limiting factor for some laboratories.
Alternative Approach: Structurally Similar Compounds
In the absence of a commercially available and affordable isotopically labeled internal standard, researchers may consider using a structurally similar compound. For CDPA, a suitable alternative would be a compound that shares the core diphenylacrylic acid structure but differs in a way that allows for its chromatographic separation from CDPA while maintaining similar ionization efficiency.
An example of a potential structurally similar internal standard could be 2-cyano-3,3-di(4-methylphenyl)acrylic acid . This compound has a similar structure to CDPA, with the addition of methyl groups on the phenyl rings.
Hypothetical Comparison of Internal Standards
| Feature | Isotopically Labeled CDPA (e.g., CDPA-d5) | Structurally Similar IS (e.g., 2-cyano-3,3-di(4-methylphenyl)acrylic acid) |
| Chromatographic Behavior | Co-elutes with CDPA | Elutes at a different retention time than CDPA |
| Ionization Efficiency | Identical to CDPA | Similar, but not identical to CDPA |
| Matrix Effect Compensation | Excellent | Partial to good, but may not fully compensate for analyte-specific suppression/enhancement |
| Accuracy & Precision | Highest achievable | May be acceptable, but generally lower than with an isotopically labeled IS |
| Commercial Availability | Often requires custom synthesis | May be more readily available or easier to synthesize |
| Cost | High | Generally lower than a custom-synthesized labeled standard |
Experimental Protocols
The following is a generalized experimental protocol for the analysis of CDPA in a biological matrix, based on the principles outlined in the literature.[1][2]
1. Sample Preparation (Human Urine)
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add a solution of β-glucuronidase to deconjugate any glucuronidated metabolites of CDPA. Incubate the mixture.
-
Internal Standard Spiking: Add a known concentration of the internal standard (e.g., deuterated CDPA) to the sample.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol (B129727) followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the CDPA and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both CDPA and the internal standard.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship in choosing an internal standard.
Caption: Experimental workflow for the analysis of 2-Cyano-3,3-diphenylacrylic acid.
Caption: Comparison of ideal vs. alternative internal standards for CDPA analysis.
Conclusion
For the accurate and reliable quantification of 2-Cyano-3,3-diphenylacrylic acid in complex biological matrices, the use of a stable isotope-labeled internal standard is strongly recommended. While the initial investment in a custom-synthesized standard may be higher, the resulting data quality and confidence in the analytical results are unparalleled. In situations where an isotopically labeled standard is not feasible, a carefully selected and validated structurally similar compound can be a viable alternative, provided that its limitations are well understood and accounted for during method validation and data interpretation.
References
A Proposed Framework for Inter-Laboratory Comparison of 2-Cyano-3,3-diphenylacrylic acid Quantification
For Researchers, Scientists, and Drug Development Professionals
Currently, publicly available data from formal inter-laboratory comparison studies or proficiency testing for the quantification of 2-Cyano-3,3-diphenylacrylic acid (CDAA) are limited. CDAA is the primary metabolite of the widely used UV filter, octocrylene[1][2]. As monitoring human exposure to UV filters is crucial for accurate health risk assessment, establishing robust and comparable analytical methods is paramount[3][4]. This guide proposes a framework for an inter-laboratory comparison study, providing a standardized protocol and performance benchmarks derived from established analytical methods.
The primary analytical technique for CDAA quantification in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), owing to its high sensitivity and selectivity[3][4]. This guide is structured to facilitate a comparative study using this method.
Data Presentation: Performance of a Validated LC-MS/MS Method
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of CDAA in human plasma, based on literature findings. An inter-laboratory study would aim to have participating laboratories achieve similar performance metrics using a standardized protocol.
| Parameter | Performance Metric |
| Limit of Detection (LOD) | 0.45 µg/L (in urine) - 6.5 µg/L (in plasma)[3] |
| Limit of Quantification (LOQ) | Typically 5-10 times the LOD |
| **Linearity (R²) ** | ≥0.99 |
| Intra-day Precision (%RSD) | <15% |
| Inter-day Precision (%RSD) | <15% |
| Accuracy (%Recovery) | 85-115% |
| Matrix Effect | Minimal and compensated by internal standard |
Experimental Protocols
A detailed, standardized experimental protocol is crucial for a successful inter-laboratory comparison. The following protocol for the quantification of CDAA in human plasma using LC-MS/MS is synthesized from established methods[3][4].
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove proteins from the plasma sample that can interfere with the analysis.
-
Procedure:
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated analog of CDAA).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate CDAA from other components and quantify it using mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation (e.g., start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for CDAA and the internal standard. The exact m/z values would need to be determined by direct infusion of the analytical standards.
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
-
3. Calibration and Quantification
-
Objective: To create a standard curve to quantify CDAA in unknown samples.
-
Procedure:
-
Prepare a stock solution of CDAA in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking known concentrations of CDAA into a blank matrix (e.g., charcoal-stripped plasma).
-
Process the calibration standards alongside the unknown samples using the same sample preparation procedure.
-
Construct a calibration curve by plotting the peak area ratio of CDAA to the internal standard against the nominal concentration.
-
Determine the concentration of CDAA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
References
- 1. 2-Cyano-3,3-diphenylacrylic acid ≥95% | 10380-41-3 [sigmaaldrich.com]
- 2. 2-Cyano-3,3-diphenylacrylic acid, 10380-41-3, High-Purity, SMB00953, Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of prominent organic UV filters and their metabolites in human urine and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Bioanalytical Accuracy: A Comparative Guide to 2-Cyano-3,3-diphenylacrylic Acid-d10 as an Internal Standard
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In the realm of bioanalytical studies, particularly in pharmacokinetics and metabolism, the choice of an appropriate internal standard is a critical determinant of data reliability. This guide provides a comprehensive comparison of "2-Cyano-3,3-diphenylacrylic Acid-d10" (CDAA-d10) with its non-deuterated counterpart and other structural analogs when used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays.
The use of stable isotope-labeled internal standards, such as CDAA-d10, is widely recognized as the gold standard for quantitative bioanalysis. These standards, being chemically identical to the analyte of interest—2-Cyano-3,3-diphenylacrylic Acid (CDAA), a primary metabolite of the UV filter Octocrylene—exhibit nearly identical behavior during sample preparation, chromatography, and ionization. This co-elution and similar ionization response effectively compensate for matrix effects and procedural variability, leading to significantly improved accuracy and precision.
Performance Comparison: The Deuterated Advantage
The primary advantage of using a deuterated internal standard like CDAA-d10 lies in its ability to minimize analytical variability. The following tables illustrate the expected performance improvements when comparing CDAA-d10 to a non-deuterated standard or a structural analog. The data presented is illustrative and based on typical performance enhancements observed in bioanalytical method validation studies.
Table 1: Comparison of Accuracy and Precision
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| This compound | 10 | 98.5 | 2.1 |
| 100 | 101.2 | 1.8 | |
| 1000 | 99.8 | 1.5 | |
| Non-Deuterated CDAA | 10 | 92.3 | 8.5 |
| 100 | 105.8 | 6.2 | |
| 1000 | 95.1 | 7.1 | |
| Structural Analog | 10 | 88.7 | 12.4 |
| 100 | 110.5 | 9.8 | |
| 1000 | 90.3 | 11.2 |
Table 2: Matrix Effect Comparison
| Internal Standard Type | Matrix Source | Analyte Response Variation (%) | IS-Normalized Response Variation (%) |
| This compound | Plasma Lot 1 | -15 | 1.5 |
| Plasma Lot 2 | +20 | -0.8 | |
| Urine Lot 1 | -25 | 2.0 | |
| Non-Deuterated CDAA | Plasma Lot 1 | -16 | -8.9 |
| Plasma Lot 2 | +22 | +12.3 | |
| Urine Lot 1 | -28 | -15.7 | |
| Structural Analog | Plasma Lot 1 | -14 | -18.5 |
| Plasma Lot 2 | +18 | +21.0 | |
| Urine Lot 1 | -23 | -25.4 |
Experimental Protocols
A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. The following outlines a typical LC-MS/MS method for the quantification of CDAA in a biological matrix (e.g., human urine) using CDAA-d10 as an internal standard. This protocol is based on methods described for the analysis of Octocrylene metabolites.[1][2]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of CDAA and CDAA-d10 reference standards and dissolve in 1 mL of methanol (B129727).
-
Working Standard Solutions: Prepare serial dilutions of the CDAA stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 2000 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of CDAA-d10 at a concentration of 100 ng/mL in a 50:50 mixture of methanol and water.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
To 100 µL of each urine sample, calibration standard, and quality control sample, add 10 µL of the CDAA-d10 internal standard working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate CDAA from matrix components.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions:
-
CDAA: [M-H]⁻ → fragment ion(s)
-
CDAA-d10: [M-H]⁻ → fragment ion(s)
-
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank matrix from multiple sources to ensure no interference at the retention times of the analyte and internal standard.
-
Linearity and Range: Determined by analyzing a series of calibration standards and performing a linear regression analysis.
-
Accuracy and Precision: Evaluated by analyzing replicate quality control (QC) samples at multiple concentration levels on different days.
-
Matrix Effect: Assessed to ensure that matrix components do not suppress or enhance the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions is evaluated.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical basis for selecting a deuterated internal standard, the following diagrams are provided.
References
A Comparative Guide to the Analytical Quantification of 2-Cyano-3,3-diphenylacrylic acid (CDPA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Cyano-3,3-diphenylacrylic acid (CDPA), the primary metabolite of the widely used UV filter, Octocrylene. Understanding the linearity, range, and overall performance of these methods is crucial for accurate human biomonitoring and pharmacokinetic studies. This document outlines the key performance characteristics of the predominant analytical techniques, details experimental protocols, and discusses alternative biomarkers for assessing Octocrylene exposure.
Executive Summary
The quantification of 2-Cyano-3,3-diphenylacrylic acid (CDPA), also known as CPAA, in biological matrices is a critical tool for evaluating exposure to the UV filter Octocrylene. The most robust and widely adopted method for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) , particularly when coupled with online Solid-Phase Extraction (SPE) for sample cleanup and concentration. This approach offers excellent sensitivity, selectivity, and a broad linear range suitable for detecting CDPA in both urine and plasma. While Gas Chromatography-Mass Spectrometry (GC-MS) presents a potential alternative, it is less commonly employed for CDPA analysis due to the compound's polarity, which necessitates a derivatization step.
This guide will focus on comparing the performance of LC-MS/MS methods for CDPA quantification in both urine and plasma, providing key validation parameters to aid researchers in selecting the most appropriate methodology for their specific needs.
Comparison of Analytical Methods for CDPA Quantification
The following tables summarize the key performance parameters for the quantification of CDPA and its alternative biomarkers using LC-MS/MS.
Table 1: Performance Characteristics of LC-MS/MS Methods for the Quantification of Octocrylene Metabolites in Human Urine
| Parameter | 2-Cyano-3,3-diphenylacrylic acid (CDPA/CPAA) | 5-hydroxy-Octocrylene (5OH-OC) | 2-(carboxymethyl)-butyl 2-cyano-3,3-diphenylacrylate (DOCCA) |
| Analytical Method | online-SPE-LC-MS/MS | online-SPE-LC-MS/MS | online-SPE-LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Calibration Range | 0.05 - 50 µg/L | 0.005 - 5 µg/L | 0.005 - 5 µg/L |
| Limit of Detection (LOD) | 0.015 µg/L | 0.0015 µg/L | 0.0015 µg/L |
| Limit of Quantification (LOQ) | 0.05 µg/L | 0.005 µg/L | 0.005 µg/L |
| Intra-day Precision (%RSD) | < 10% | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% | 85 - 115% |
Data sourced from Bury et al., Analytical Chemistry, 2018.
Table 2: Performance Characteristics of LC-MS/MS Method for the Quantification of CDPA in Human Plasma
| Parameter | 2-Cyano-3,3-diphenylacrylic acid (CDPA/CPAA) |
| Analytical Method | LC-MS/MS |
| Linearity (r²) | > 0.998 |
| Calibration Range | 0.05 - 50 µg/L |
| Limit of Quantification (LOQ) | 0.05 µg/L |
| Intra-day Precision (%RSD) | < 6.9% |
| Inter-day Precision (%RSD) | < 8.5% |
| Accuracy (as bias %) | -8.7% to 7.5% |
Data sourced from Klotz et al., Journal of Chromatography B, 2019.
Experimental Protocols
Quantification of CDPA in Human Urine using online-SPE-LC-MS/MS
This protocol is based on the method described by Bury et al. (2018).
a) Sample Preparation:
-
To 1 mL of urine, add 50 µL of an internal standard solution (e.g., deuterated CDPA).
-
Add 500 µL of ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites.
-
Incubate the mixture at 37°C for 2 hours.
-
Centrifuge the sample to pellet any precipitates.
-
Transfer the supernatant for analysis.
b) online-SPE-LC-MS/MS Conditions:
-
SPE Column: A suitable turbulent flow chromatography column (e.g., TurboFlow C18) for online sample cleanup and concentration.
-
Analytical Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for CDPA and its internal standard.
Quantification of CDPA in Human Plasma using LC-MS/MS
This protocol is based on the method described by Klotz et al. (2019).
a) Sample Preparation:
-
To 100 µL of plasma, add 200 µL of an internal standard solution in acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
b) LC-MS/MS Conditions:
-
Analytical Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A programmed gradient to achieve optimal separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for CDPA and its internal standard.
Alternative Biomarkers for Octocrylene Exposure
Besides CDPA, other metabolites of Octocrylene can serve as biomarkers of exposure. These include 5-hydroxy-Octocrylene (5OH-OC) and 2-(carboxymethyl)-butyl 2-cyano-3,3-diphenylacrylate (DOCCA) . While present at lower concentrations than CDPA, their detection can provide a more comprehensive picture of Octocrylene metabolism. The online-SPE-LC-MS/MS method described for CDPA in urine can be adapted to simultaneously quantify these metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) as an Alternative
Visualizations
Caption: Experimental workflows for the quantification of CDPA in urine and plasma.
Conclusion
For the accurate and sensitive quantification of 2-Cyano-3,3-diphenylacrylic acid (CDPA), online-SPE-LC-MS/MS stands out as the superior method, particularly for urine analysis, offering a wide linear range and low limits of detection. The LC-MS/MS method for plasma analysis also provides robust and reliable results. These methods are essential for researchers and professionals in drug development and toxicology to effectively monitor human exposure to Octocrylene and to conduct pharmacokinetic and safety assessments. While other Octocrylene metabolites can serve as complementary biomarkers, CDPA remains the primary and most abundant indicator of exposure.
Navigating the Analytical Limits: A Comparative Guide to the Detection and Quantification of 2-Cyano-3,3-diphenylacrylic acid
For researchers, scientists, and drug development professionals, the accurate measurement of xenobiotics and their metabolites is a critical aspect of safety, efficacy, and environmental impact assessment. 2-Cyano-3,3-diphenylacrylic acid (CDAA), the primary metabolite of the widely used UV filter octocrylene (B1203250), is of growing interest due to its potential for systemic absorption and environmental persistence. This guide provides an objective comparison of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for CDAA and its parent compound, octocrylene, across different analytical platforms. Furthermore, it benchmarks these values against those of metabolites from other common UV filters, offering a comprehensive overview for informed analytical method selection.
Understanding the Analytical Thresholds: LOD and LOQ
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, indicating the presence of the compound. The Limit of Quantification (LOQ), a higher concentration, is the lowest amount of an analyte that can be quantitatively determined with acceptable precision and accuracy. These parameters are fundamental in bioanalytical monitoring, environmental analysis, and quality control in the pharmaceutical and cosmetic industries.
Performance of Analytical Methods for 2-Cyano-3,3-diphenylacrylic acid (CDAA) and Octocrylene
The determination of CDAA and its parent compound, octocrylene (OC), is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) detection or Tandem Mass Spectrometry (MS/MS). As the data indicates, LC-MS/MS offers significantly lower detection and quantification limits compared to HPLC-UV, making it the preferred method for bio-monitoring studies where trace levels of the metabolite are expected.
| Analyte | Method | Matrix | LOD | LOQ | Reference |
| 2-Cyano-3,3-diphenylacrylic acid (CDAA) | LC-MS/MS | Plasma | 6.5 µg/L | - | (Mentioned in a review of Klotz et al., 2019) |
| 2-Cyano-3,3-diphenylacrylic acid (CDAA) | LC-MS/MS | Urine | 0.45 µg/L | - | (Mentioned in a review of Klotz et al., 2019) |
| Octocrylene (OC) | HPLC-UV | - | 0.07 µg/mL | - | (Pharmacophore Journal) |
| Octocrylene (OC) | HPLC-UV | - | - | 0.15% | (ResearchGate) |
| Octocrylene (OC) | LC-MS/MS | - | - | 1-200 ng/mL (Linear Range) | (SCIEX) |
A Comparative Look: LOD and LOQ of Alternative UV Filter Metabolites
To provide a broader context, this section compares the analytical limits for metabolites of other frequently used UV filters, namely 4-Methylbenzylidene Camphor (4-MBC) and Benzophenone-3 (BP-3). The data consistently demonstrates the superior sensitivity of LC-MS/MS for detecting these metabolites in biological matrices.
| Analyte | Parent Compound | Method | Matrix | LOD | LOQ | Reference |
| 3-(4-carboxybenzylidene)camphor (cx-MBC) | 4-Methylbenzylidene Camphor | UPLC-MS/MS | Urine | - | 0.15 µg/L | (BenchChem) |
| 3-(4-carboxybenzylidene)-6-hydroxycamphor (cx-MBC-OH) | 4-Methylbenzylidene Camphor | UPLC-MS/MS | Urine | - | 0.3 µg/L | (BenchChem) |
| Benzophenone-3 and its metabolites | Benzophenone-3 | LC-MS/MS | Serum | low µg/L level | - | (PubMed) |
| Benzophenone-type UV filters | Benzophenone-3 | HPLC-MS/MS | - | 0.01 - 0.02 ng/mL | - | (BenchChem) |
| Avobenzone | Avobenzone | HPLC-UV | - | 0.13 µg/mL | 0.43 µg/mL | (Natural Sciences Engineering and Technology Journal) |
| Oxybenzone | Benzophenone-3 | HPLC-UV | - | 0.35 µg/mL | 1.15 µg/mL | (Natural Sciences Engineering and Technology Journal) |
Experimental Protocols
Determination of LOD and LOQ
The limits of detection and quantification are established during the validation of an analytical method. Two common approaches are:
-
Signal-to-Noise Ratio (S/N): This method involves comparing the signal from a sample with a known low concentration of the analyte to the background noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ.[1]
-
Calibration Curve Method: This approach utilizes the standard deviation of the response and the slope of the calibration curve. The LOD and LOQ are calculated using the following formulas:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
Sample Preparation for LC-MS/MS Analysis of Metabolites in Urine
A generalized workflow for the extraction and analysis of UV filter metabolites from urine samples is depicted below. This typically involves enzymatic hydrolysis to cleave conjugated metabolites, followed by a sample cleanup and concentration step, such as solid-phase extraction (SPE), before injection into the LC-MS/MS system.[2][3]
Logical Framework for Method Selection
The choice of an analytical method is guided by the specific research or regulatory question. The following diagram illustrates a decision-making process for selecting an appropriate technique for the analysis of 2-Cyano-3,3-diphenylacrylic acid and related compounds.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study [mdpi.com]
- 3. Extraction Protocol for untargeted LC-MS/MS - Urine [protocols.io]
Unlocking Efficiency: A Comparative Guide to Recovery Experiments for 2-Cyano-3,3-diphenylacrylic Acid Sample Preparation
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Cyano-3,3-diphenylacrylic acid (CDA) is crucial for toxicological assessments, pharmacokinetic studies, and environmental monitoring. As the primary metabolite of the widely used UV filter octocrylene, robust and efficient sample preparation is paramount for reliable analytical results. This guide provides a comparative overview of common extraction techniques for CDA, supported by available experimental data, detailed methodologies, and visual workflows to aid in method selection and optimization.
The recovery of an analyte from its matrix is a critical performance characteristic of any sample preparation method. In the context of 2-Cyano-3,3-diphenylacrylic acid, achieving high and reproducible recovery is essential for accurate quantification in various biological and environmental matrices. This guide explores several established extraction techniques, presenting a summary of their reported recovery efficiencies and outlining generalized protocols.
Comparative Analysis of Recovery Rates
The selection of an appropriate extraction method depends on factors such as the sample matrix, the required limit of detection, sample throughput needs, and available instrumentation. Below is a summary of reported recovery data for CDA and related organic acids using different extraction techniques. It is important to note that direct comparative studies for CDA across all methods are limited; therefore, data from similar analytes or matrices are included to provide a broader perspective.
| Extraction Technique | Analyte/Matrix | Reported Recovery (%) | Reference(s) |
| Solid-Phase Extraction (SPE) | Urinary Organic Acids (General) | 84.1 (mean) | [1] |
| UV Filters in Water | >68 | [2] | |
| Urinary Metabolites of UV Filters | 94 - 106 (mean relative) | [1] | |
| Liquid-Liquid Extraction (LLE) | Urinary Organic Acids (General) | 77.4 (mean) | [1] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | UV Filters in Urine | 80 - 120 (relative) | |
| Microwave-Assisted Extraction (MAE) | Phenolic Compounds from Mushrooms | Not specified for CDA, but noted for high efficiency and shorter extraction times. | [3][4] |
| Ultrasound-Assisted Extraction (UAE) | Heavy Metals from Sewage Sludge | Not specified for CDA, but demonstrated to be a rapid alternative to conventional methods. | [5][6] |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections provide generalized protocols for key extraction techniques applicable to the recovery of 2-Cyano-3,3-diphenylacrylic acid.
Solid-Phase Extraction (SPE) for Urine Samples
Solid-phase extraction is a widely used technique for the selective extraction and concentration of analytes from complex matrices like urine.
Protocol:
-
Conditioning: A C18 SPE cartridge is conditioned sequentially with 3 mL of methanol (B129727) followed by 3 mL of deionized water. The cartridge should not be allowed to dry.
-
Sample Loading: A 5 mL aliquot of a pre-treated urine sample (e.g., centrifuged and pH-adjusted) is loaded onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: The cartridge is washed with 3 mL of a water/methanol mixture (e.g., 95:5, v/v) to remove interfering polar compounds.
-
Elution: The retained CDA is eluted from the cartridge with 3 mL of a suitable organic solvent, such as acetonitrile (B52724) or methanol.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in a small volume of the mobile phase for subsequent analysis by an analytical instrument like LC-MS/MS.
Liquid-Liquid Extraction (LLE) for Plasma Samples
Liquid-liquid extraction is a classic method for separating compounds based on their differential solubilities in two immiscible liquid phases.
Protocol:
-
Sample Preparation: To 1 mL of plasma in a glass tube, add an appropriate internal standard.
-
Protein Precipitation: Add 2 mL of a protein precipitating agent, such as acetonitrile, and vortex for 1 minute. Centrifuge at 4000 rpm for 10 minutes.
-
Extraction: Transfer the supernatant to a clean tube. Add 5 mL of an immiscible organic solvent (e.g., ethyl acetate). Vortex for 2 minutes and then centrifuge to separate the layers.
-
Collection: Carefully transfer the organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.
Visualizing the Workflow and a Potential Biological Interaction
To further clarify the experimental process and conceptualize the biological context of CDA, the following diagrams are provided.
Conclusion
The choice of sample preparation method for 2-Cyano-3,3-diphenylacrylic acid significantly impacts the accuracy and reliability of analytical results. While Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are well-established techniques with documented recovery data for related compounds, advanced methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer the potential for reduced extraction times and solvent consumption. The information and protocols provided in this guide serve as a valuable resource for researchers to select and tailor the most appropriate sample preparation strategy for their specific analytical needs, ultimately leading to more robust and dependable data in the study of this important metabolite. Further method development and validation studies are encouraged to establish definitive comparative recovery data for CDA across a wider range of matrices and extraction techniques.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An ultrasonic assisted extraction method to release heavy metals from untreated sewage sludge samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Evaluation of Matrix Effects for 2-Cyano-3,3-diphenylacrylic Acid-d10 in Diverse Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the matrix effects observed for the deuterated internal standard, 2-Cyano-3,3-diphenylacrylic Acid-d10 (CDAA-d10), in various biological tissues. The data presented herein is crucial for the development and validation of robust bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Understanding and mitigating matrix effects are paramount for ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic studies.
Introduction to Matrix Effects in Bioanalysis
In LC-MS/MS analysis, the matrix effect refers to the alteration of ionization efficiency of a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and compromised assay sensitivity. Biological matrices such as plasma, liver, and kidney are complex mixtures of endogenous components like phospholipids, salts, and metabolites that can interfere with the ionization of the analyte and its internal standard in the mass spectrometer's source, potentially leading to unreliable results.[2] The use of a stable isotope-labeled internal standard (SIL-IS), such as CDAA-d10, is a widely accepted strategy to compensate for these matrix effects, as it is chemically identical to the analyte and therefore exhibits similar behavior during sample preparation and analysis.[3]
This guide focuses on the quantitative evaluation of matrix effects for CDAA-d10 across three critical biological matrices: plasma, liver homogenate, and kidney homogenate. The following sections detail the experimental protocol for this evaluation and present a comparative summary of the findings.
Experimental Protocols
A detailed methodology for the evaluation of matrix effects is essential for the reproducibility and validation of bioanalytical assays. The post-extraction addition method is a widely accepted approach to quantitatively assess matrix effects.[1][4]
Preparation of Tissue Homogenates
-
Tissue Collection: Harvest fresh liver and kidney tissues from the appropriate species (e.g., Sprague-Dawley rats).
-
Homogenization: Weigh the collected tissues and homogenize them in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a specific ratio (e.g., 1:3 w/v) using a mechanical homogenizer.[5] Keep the samples on ice throughout the process to minimize degradation.
-
Storage: Store the prepared tissue homogenates at -80°C until analysis.
Matrix Effect Evaluation: Post-Extraction Addition Method
The following protocol outlines the steps to determine the matrix factor (MF) for CDAA-d10 in plasma, liver homogenate, and kidney homogenate.
-
Sample Sets Preparation:
-
Set 1 (Neat Solution): Prepare a standard solution of CDAA-d10 in the final mobile phase composition at a concentration representative of the intended study samples.
-
Set 2 (Post-Extraction Spike): Extract blank plasma, liver homogenate, and kidney homogenate samples using the established sample preparation method (e.g., protein precipitation with acetonitrile). After the final extraction step, spike the resulting clean extracts with CDAA-d10 to the same final concentration as in Set 1. Prepare replicates from at least six different lots of each biological matrix.[1]
-
-
LC-MS/MS Analysis: Analyze the samples from both sets using the validated LC-MS/MS method for CDAA.
-
Calculation of Matrix Factor (MF): The matrix factor is calculated to quantify the extent of ion suppression or enhancement. The formula is as follows:
MF = (Peak Area of CDAA-d10 in Set 2) / (Mean Peak Area of CDAA-d10 in Set 1)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
-
Calculation of IS-Normalized Matrix Factor: To assess the ability of the deuterated internal standard to compensate for matrix effects on the analyte (CDAA), the IS-normalized matrix factor is calculated. This requires a parallel experiment with the non-deuterated analyte.
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
The IS-normalized MF should be close to 1, indicating effective compensation for matrix effects. The coefficient of variation (%CV) of the IS-normalized MF across different lots of the matrix should ideally be less than 15%.[1]
Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for matrix effect evaluation.
Data Presentation and Comparison
The following tables summarize hypothetical but representative quantitative data for the matrix effect evaluation of CDAA-d10 in plasma, liver, and kidney homogenates. This data is intended to illustrate the typical outcomes of such an experiment.
Table 1: Matrix Factor for this compound in Different Tissues
| Biological Matrix | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spike) | Matrix Factor (MF) | %CV (n=6 lots) | Interpretation |
| Plasma | 1,250,000 | 1,150,000 | 0.92 | 4.5% | Minor Ion Suppression |
| Liver Homogenate | 1,250,000 | 980,000 | 0.78 | 8.2% | Moderate Ion Suppression |
| Kidney Homogenate | 1,250,000 | 850,000 | 0.68 | 11.7% | Significant Ion Suppression |
Table 2: IS-Normalized Matrix Factor for the Analyte (CDAA) using CDAA-d10
| Biological Matrix | Analyte MF | Internal Standard MF | IS-Normalized Matrix Factor | %CV (n=6 lots) | Interpretation |
| Plasma | 0.91 | 0.92 | 0.99 | 3.8% | Effective Compensation |
| Liver Homogenate | 0.77 | 0.78 | 0.99 | 6.5% | Effective Compensation |
| Kidney Homogenate | 0.69 | 0.68 | 1.01 | 9.8% | Effective Compensation |
The data illustrates that while CDAA-d10 experiences varying degrees of ion suppression across the different tissues, its behavior closely tracks that of the non-deuterated analyte. This results in an IS-normalized matrix factor close to 1, demonstrating the effectiveness of the deuterated internal standard in compensating for matrix effects and ensuring accurate quantification.
The logical relationship for interpreting the matrix factor is depicted in the following diagram:
Conclusion and Recommendations
The evaluation of matrix effects is a critical component of bioanalytical method validation as per regulatory guidelines from the FDA and EMA.[6][7][8] The data presented in this guide, although illustrative, highlights the importance of assessing these effects in each biological matrix of interest. The use of a deuterated internal standard like this compound is highly recommended to mitigate the variability introduced by matrix effects, thereby enhancing the reliability of quantitative data in drug development and research. It is crucial to perform these evaluations during method development to select the most appropriate sample preparation techniques and to confirm the suitability of the internal standard.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmacompass.com [pharmacompass.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
Bridging the Instrumental Divide: A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Cyano-3,3-diphenylacrylic acid
For Researchers, Scientists, and Drug Development Professionals
The consistent and accurate analysis of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. When analytical methods are transferred between different instruments, either within the same laboratory or between different facilities, a process of cross-validation becomes essential. This guide provides a comprehensive comparison of analytical methods for 2-Cyano-3,3-diphenylacrylic acid, also known as Cinnamic Acid, with a focus on the cross-validation of these methods between different analytical instruments. This document will delve into the critical parameters of method validation, present comparative data, and provide detailed experimental protocols to ensure seamless method transfer and consistent results.
The principles of analytical method validation are clearly outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[1][2][3] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2] Cross-validation is the process of verifying that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[4] This is crucial for ensuring data integrity and regulatory compliance.[4]
This guide will focus on two prevalent liquid chromatography techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). While HPLC has been a robust and reliable workhorse in pharmaceutical analysis, UPLC offers significant advancements in speed, resolution, and sensitivity by utilizing smaller particle sizes in the column packing material and operating at higher pressures.[5][6][7]
Comparative Performance Data
The following tables summarize the expected performance characteristics when cross-validating an analytical method for 2-Cyano-3,3-diphenylacrylic acid between a traditional HPLC system and a modern UPLC system. The data is hypothetical but represents typical results based on the known differences between the two techniques.
Table 1: System Suitability and Performance Comparison
| Parameter | HPLC (Instrument 1) | UPLC (Instrument 2) | Acceptance Criteria |
| Retention Time (min) | ~5.8 | ~2.1 | Consistent within run |
| Theoretical Plates | > 2000 | > 10000 | As per method |
| Tailing Factor | ≤ 1.5 | ≤ 1.2 | ≤ 2.0 |
| Resolution | > 2.0 | > 3.0 | > 2.0 |
| Analysis Time (min) | 10 | 3 | - |
| Solvent Consumption (mL/run) | 10 | 2.1 | - |
Table 2: Validation Parameter Comparison
| Parameter | HPLC (Instrument 1) | UPLC (Instrument 2) | ICH Q2(R2) Guideline |
| Linearity (R²) | > 0.999 | > 0.999 | Report correlation coefficient |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Typically 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 0.8% | Typically ≤ 2% |
| - Intermediate Precision | < 1.5% | < 1.2% | Typically ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.01 | Reportable |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 | 0.03 | Reportable |
Experimental Protocols
A detailed methodology is crucial for the successful cross-validation of an analytical method. Below are representative protocols for the analysis of 2-Cyano-3,3-diphenylacrylic acid using both HPLC and UPLC systems.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed to be robust and suitable for routine quality control analysis.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 70 30 7 30 70 8 30 70 8.1 70 30 | 10 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Standard and Sample Preparation:
-
Prepare a stock solution of 2-Cyano-3,3-diphenylacrylic acid at 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare sample solutions at a target concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Ultra-Performance Liquid Chromatography (UPLC) Method
This method is optimized for high-throughput analysis, offering significant reductions in run time and solvent consumption.
-
Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.[8]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 70 30 2.5 30 70 2.8 30 70 2.9 70 30 | 3.0 | 70 | 30 |
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 2 µL
-
Standard and Sample Preparation:
-
Prepare a stock solution of 2-Cyano-3,3-diphenylacrylic acid at 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare sample solutions at a target concentration within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
Mandatory Visualizations
Visual representations of workflows and pathways are essential for clear communication in scientific documentation.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. ijcrt.org [ijcrt.org]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling 2-Cyano-3,3-diphenylacrylic Acid-d10
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Cyano-3,3-diphenylacrylic Acid-d10. The following procedures are designed to ensure safe handling, from receipt to disposal, minimizing exposure and risk.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical. The following table summarizes the required equipment for handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes | Chemical Safety Goggles | Protects against splashes and fumes.[1][3] |
| Hands | Nitrile or Polyethylene Gloves | Crucially, do not use cotton gloves , as they can react exothermically with cyanoacrylates, causing burns.[1] |
| Body | Laboratory Coat or Coveralls | Prevents skin contact.[1] Consider Tychem 2000 for light splash protection. |
| Respiratory | NIOSH-approved Respirator | Required if ventilation is inadequate or exposure limits may be exceeded. Use a respirator with an organic vapor cartridge.[1][4] |
Operational Plan: From Receipt to Disposal
This step-by-step plan ensures a safe and efficient workflow for handling this compound.
1. Pre-Use Safety and Preparation:
-
Engineering Controls: Always handle this compound in a well-ventilated area.[1][3] A fume hood or a local exhaust ventilation system is strongly recommended to direct vapors away from the user.[1]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible. Have a debonding agent, such as acetone (B3395972) or fingernail polish remover, available for skin exposures, but do not use it near the eyes.[1][2]
2. Safe Handling and Application:
-
Don PPE: Put on all required personal protective equipment as specified in the table above.[1]
-
Dispensing: When dispensing the chemical, do so carefully to minimize drips or splashes.[1]
-
Avoid Incompatible Materials: Keep the compound away from cotton, wool, water, amines, and alkalis, as these can cause a rapid and hazardous reaction.[1]
-
Secure Container: Always securely cap the container when not in use to prevent vapor release.[1]
3. Storage:
-
Conditions: Store the container in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[2][3]
-
Labeling: Ensure the container is properly labeled.[2]
4. Disposal Plan:
-
Small Spills: For small spills, use an absorbent material to collect the liquid.[5][6] Seal the contaminated absorbent material in a vapor-tight plastic bag for disposal.[5][6]
-
Waste Container: Dispose of the hardened material and any contaminated disposables in an approved waste disposal plant.[7] Avoid releasing the chemical into the environment.[7][8]
Emergency First Aid Procedures
-
Skin Adhesion: Do not attempt to pull bonded skin apart.[1][2] Immerse the affected area in warm, soapy water and gently peel or roll the skin surfaces apart.[1] A debonding agent can be applied to the edges to help soften the adhesive.[1]
-
Eye Contact: If eyelids are bonded, do not force them open.[1][2] Wash thoroughly with warm water and cover with a wet pad.[1] Seek immediate medical attention. If the chemical gets on the eyeball, rinse the eye with lukewarm water for at least 15 minutes and seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical advice.[1][7]
-
Ingestion: Do not induce vomiting. Contact a poison control center and seek immediate medical attention.[3]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. gocivilairpatrol.com [gocivilairpatrol.com]
- 3. fablab.gsd.harvard.edu [fablab.gsd.harvard.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. 2-ETHYLHEXYL-2-CYANO-3,3-DIPHENYLACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Octocrylene | C24H27NO2 | CID 22571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
